2-Ethyl-2-methyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXUQPKFNQQQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952507 | |
| Record name | 2-Ethyl-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30095-63-7 | |
| Record name | 2-Ethyl-2-methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30095-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-methyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030095637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-methyloxirane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methyloxirane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-ethyl-2-methyloxirane, a valuable epoxide intermediate in organic synthesis. The document details various methodologies, including the epoxidation of 2-methyl-1-butene (B49056) and the Corey-Chaykovsky reaction of butanone, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Core Synthesis Methodologies
The synthesis of this compound is predominantly achieved through two main strategies: the oxidation of an alkene precursor and the reaction of a ketone with a sulfur ylide. A third, classical method involves the formation and subsequent cyclization of a halohydrin. Each of these approaches offers distinct advantages and is suited to different laboratory settings and research needs.
Epoxidation of 2-Methyl-1-butene
The most direct route to this compound is the epoxidation of the corresponding alkene, 2-methyl-1-butene. This transformation can be accomplished using various oxidizing agents.
The Prilezhaev reaction, which employs a peroxy acid, is a classic and reliable method for the epoxidation of alkenes.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this purpose due to its commercial availability and ease of handling.[1][3] The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the epoxide product.[1] For trisubstituted alkenes like 2-methyl-1-butene, the reaction is generally efficient.
Experimental Protocol: Epoxidation of 2-methyl-1-butene with m-CPBA
A solution of 2-methyl-1-butene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C. To this solution, solid m-CPBA (1.1 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium sulfite, to destroy any excess peroxy acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, and then with brine. After drying over an anhydrous salt like magnesium sulfate (B86663), the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
An alternative to peroxy acids is the use of dioxiranes, which are highly reactive epoxidizing agents. Dimethyldioxirane (DMDO) is often generated in situ from Oxone (a stable triple salt containing potassium peroxymonosulfate) and acetone (B3395972). This method is advantageous as it avoids the handling of potentially explosive peroxy acids and proceeds under neutral pH conditions.
Experimental Protocol: Epoxidation of 2-methyl-1-butene with Oxone and Acetone
To a vigorously stirred biphasic mixture of 2-methyl-1-butene (1.0 equivalent) in a suitable organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate, a mixture of Oxone (1.5 equivalents) and acetone (3.0 equivalents) is added portion-wise at room temperature. The reaction is monitored by gas chromatography (GC) or TLC. After the complete consumption of the alkene, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting this compound is then purified by distillation.
The use of hydrogen peroxide as the terminal oxidant in the presence of a metal catalyst presents a greener and more atom-economical approach to epoxidation.[4][5][6] Manganese complexes are effective catalysts for this transformation, often in the presence of a bicarbonate buffer.[4][5]
Experimental Protocol: Manganese-Catalyzed Epoxidation of 2-methyl-1-butene
To a solution of 2-methyl-1-butene (1.0 equivalent) in a solvent system such as a mixture of tert-butanol (B103910) and water, is added a catalytic amount of manganese(II) sulfate (e.g., 1 mol%). An aqueous solution of sodium bicarbonate (1.5 equivalents) is then added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (2.0 equivalents) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion (monitored by GC). The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is subsequently purified by distillation.
Corey-Chaykovsky Reaction of Butanone
An alternative strategy for the synthesis of this compound involves the reaction of a ketone, in this case, butanone (methyl ethyl ketone), with a sulfur ylide. The Corey-Chaykovsky reaction is a well-established method for the formation of epoxides from carbonyl compounds.[7][8][9] This reaction typically involves the use of a sulfonium (B1226848) or sulfoxonium ylide.
Experimental Protocol: Synthesis of this compound from Butanone
Trimethylsulfoxonium iodide (1.1 equivalents) is suspended in a dry aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). To this suspension, a strong base like sodium hydride (1.1 equivalents) is added, and the mixture is stirred at room temperature for approximately 1 hour to generate the dimethylsulfoxonium methylide (Corey's ylide). The reaction mixture is then cooled to 0 °C, and butanone (1.0 equivalent) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the butanone is consumed, as indicated by TLC or GC analysis. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation. The resulting this compound can be purified by distillation under reduced pressure. A general experimental procedure for a similar reaction has reported yields as high as 88%.[10]
Synthesis via Halohydrin Formation
A classical two-step approach involves the initial formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis to form the epoxide. This method is particularly useful when direct epoxidation methods are not suitable.
Experimental Protocol: Synthesis of this compound via a Bromohydrin
Step 1: Formation of 2-bromo-2-methylbutan-1-ol
2-Methyl-1-butene (1.0 equivalent) is dissolved in a mixture of an organic solvent like dimethyl sulfoxide (DMSO) and water. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution at room temperature. The reaction is stirred until the alkene is fully consumed. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated to give the crude 2-bromo-2-methylbutan-1-ol.
Step 2: Intramolecular Cyclization
The crude bromohydrin is dissolved in a suitable solvent such as methanol (B129727) or tert-butanol. A strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide (1.2 equivalents), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford this compound, which is then purified by distillation.
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| Prilezhaev Reaction | 2-Methyl-1-butene | m-CPBA | Dichloromethane | 60-80 | [1] |
| In Situ Dioxirane | 2-Methyl-1-butene | Oxone, Acetone | Ethyl Acetate/Water | Not specified | - |
| Catalytic Epoxidation | 2-Methyl-1-butene | H₂O₂, MnSO₄, NaHCO₃ | tert-Butanol/Water | Not specified | [4][5] |
| Corey-Chaykovsky | Butanone | Trimethylsulfoxonium iodide, NaH | DMSO or THF | up to 88 (general) | [10] |
| Halohydrin Route | 2-Methyl-1-butene | NBS, NaOH | DMSO/Water, then Alcohol | Not specified | - |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthesis methods.
Caption: Prilezhaev epoxidation of 2-methyl-1-butene.
Caption: Corey-Chaykovsky synthesis of this compound.
Caption: Two-step synthesis via a halohydrin intermediate.
References
- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 2. Prilezhaev Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. mdpi.com [mdpi.com]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Ethyl-2-methyloxirane, also known as 1,2-epoxy-2-methylbutane, is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom.[1][2] Its strained ring structure imparts significant reactivity, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of its core physicochemical properties, experimental characterization methodologies, and relevant chemical workflows.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.
General and Physical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [3][4] |
| Density | 0.858 g/cm³ | [1] |
| Boiling Point | 75.1 °C at 760 mmHg | [1] |
| Flash Point | -12 °C | [1] |
| Vapor Pressure | 117 mmHg at 25°C | [1] |
| Refractive Index | 1.39 - 1.392 | [1] |
| Water Solubility | Analogous epoxides like 2-ethyloxirane and 2-methyloxirane exhibit moderate solubility in water.[5][6] | |
| Organic Solvent Solubility | Highly soluble in common organic solvents such as ethanol, methanol, ether, and chloroform.[5][6] |
Chemical and Computational Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Registry Number | 30095-63-7 | [2] |
| Canonical SMILES | CCC1(CO1)C | [1][3] |
| InChIKey | QZXUQPKFNQQQAJ-UHFFFAOYSA-N | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 1.18530 | [1] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | [3] |
| Complexity | 61.0 | [1] |
Experimental Protocols and Characterization
The determination of the physicochemical properties and structural confirmation of this compound relies on standard analytical techniques. While specific experimental reports for this compound are not detailed in the public domain, the following methodologies represent the standard protocols used for characterization.
Synthesis
A common route for the synthesis of epoxides is the epoxidation of an alkene. For this compound, the precursor would be 2-methyl-1-butene (B49056).
-
Protocol: Epoxidation using a Peroxy Acid (e.g., m-CPBA)
-
Dissolution: Dissolve 2-methyl-1-butene in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the stirred alkene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkene.
-
Workup: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The protons on the epoxide ring would appear as distinct signals, typically in the 2.5-3.5 ppm range. The ethyl and methyl groups would show characteristic quartet/triplet and singlet signals, respectively.
-
¹³C NMR: Identifies the number of non-equivalent carbons. The two carbons of the epoxide ring would appear at distinct chemical shifts, typically in the 50-60 ppm range. The carbons of the ethyl and methyl substituents would also be clearly resolved.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. The characteristic C-O-C stretching of the epoxide ring is typically observed as a band in the 1250 cm⁻¹ region. Asymmetric and symmetric C-H stretching of the alkyl groups would be visible around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the compound from any impurities, after which MS provides information about its mass and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (86.13).[3] The fragmentation pattern would be characteristic of the molecule's structure. The Kovats retention index, a key parameter in GC, has been reported for this compound on non-polar columns.[3][7]
-
Visualized Workflows and Relationships
General Synthesis Pathway
The following diagram illustrates a general synthetic route to this compound via the epoxidation of its corresponding alkene.
Caption: A typical epoxidation reaction workflow for synthesizing this compound.
Analytical Characterization Workflow
This diagram outlines the logical flow of processes for the purification and structural confirmation of the synthesized compound.
Caption: Standard workflow for the purification and analytical characterization of the target compound.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a designated flammables area away from heat and ignition sources.[1]
Conclusion
This compound is a reactive chemical intermediate with well-defined physicochemical properties. Its characterization is achieved through standard spectroscopic and chromatographic techniques. The data and protocols outlined in this guide provide a foundational resource for researchers and professionals utilizing this compound in synthetic chemistry and drug development, ensuring its safe and effective application.
References
- 1. lookchem.com [lookchem.com]
- 2. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]
- 3. This compound | C5H10O | CID 121763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (s)-2-Ethyl-2-methyloxirane | C5H10O | CID 7832547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Oxirane, 2-ethyl-2-methyl- [webbook.nist.gov]
Spectroscopic Profile of 2-Ethyl-2-methyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-ethyl-2-methyloxirane (CAS No: 30095-63-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities.
Core Spectroscopic Data
The structural elucidation of this compound, a chiral epoxide, is critically dependent on a combination of spectroscopic techniques. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.59 | d | 1H | H-3a (oxirane ring CH₂) |
| 2.31 | d | 1H | H-3b (oxirane ring CH₂) |
| 1.54 | q | 2H | -CH₂- (ethyl group) |
| 1.25 | s | 3H | -CH₃ (methyl group) |
| 0.94 | t | 3H | -CH₃ (ethyl group) |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| 62.1 | C-2 (quaternary oxirane carbon) |
| 52.8 | C-3 (oxirane ring CH₂) |
| 27.2 | -CH₂- (ethyl group) |
| 20.0 | -CH₃ (methyl group) |
| 9.1 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3045 | Weak | C-H stretch (oxirane ring) |
| 2969 | Strong | Asymmetric C-H stretch (alkyl) |
| 2936 | Strong | Symmetric C-H stretch (alkyl) |
| 1461 | Medium | C-H bend (alkyl) |
| 1255 | Strong | Asymmetric C-O-C stretch (epoxide ring) |
| 918 | Medium | Symmetric C-O-C stretch (epoxide ring) |
| 840 | Medium | Ring deformation (epoxide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural analysis. The data presented is for the electron ionization (EI) mass spectrum.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 86 | 15 | [M]⁺ (Molecular Ion) |
| 71 | 85 | [M - CH₃]⁺ |
| 57 | 100 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 43 | 60 | [C₃H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
| 39 | 45 | [C₃H₃]⁺ |
| 29 | 70 | [C₂H₅]⁺ |
| 27 | 65 | [C₂H₃]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
-
Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
-
Gas Chromatography: A small volume (e.g., 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps at 10°C/min to 250°C. Helium is used as the carrier gas.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass spectrum is recorded over a range of, for example, m/z 10-200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.
Caption: Spectroscopic analysis workflow for this compound.
Enantioselective Synthesis of (S)-2-Ethyl-2-methyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and emerging methodologies for the enantioselective synthesis of (S)-2-ethyl-2-methyloxirane, a valuable chiral building block in organic synthesis. The document details various synthetic strategies, including asymmetric epoxidation of prochiral alkenes and kinetic resolution of racemic epoxides. For each method, this guide presents detailed experimental protocols, quantitative data, and mechanistic insights to facilitate practical application in a research and development setting.
Introduction
Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific enantiomer of a molecule can exhibit profoundly different pharmacological effects, making enantioselective synthesis a critical aspect of modern drug development. (S)-2-Ethyl-2-methyloxirane is a key chiral synthon whose stereocenter is often incorporated into more complex molecular architectures. This guide explores the primary catalytic asymmetric methods for its preparation, including the Sharpless-Katsuki epoxidation, the Jacobsen-Katsuki epoxidation, hydrolytic kinetic resolution, and biocatalytic approaches.
Asymmetric Epoxidation of Prochiral Alkenes
Asymmetric epoxidation of a prochiral alkene is a direct and atom-economical approach to establish the stereocenter of (S)-2-ethyl-2-methyloxirane. The two most prominent methods, the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, utilize different types of substrates and catalysts to achieve high enantioselectivity.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective oxidation of allylic alcohols.[1][2][3] To synthesize (S)-2-ethyl-2-methyloxirane via this method, the corresponding allylic alcohol, (Z)-2-methyl-2-penten-1-ol, is required as the starting material. The reaction employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5][6] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of the (2S)-epoxy alcohol, L-(+)-diethyl tartrate is typically used.
Table 1: Sharpless-Katsuki Epoxidation of Allylic Alcohols - Representative Data
| Allylic Alcohol | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| (E)-2-Hexen-1-ol | L-(+)-DET | TBHP | CH₂Cl₂ | -20 | ~80 | >95 |
| Geraniol | D-(-)-DIPT | TBHP | CH₂Cl₂ | -20 | 93 | 88[4] |
| (Z)-2-Buten-1-ol | L-(+)-DET | TBHP | CH₂Cl₂ | -20 | High | >90 |
-
Preparation of the Catalyst: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -20 °C. Add titanium(IV) isopropoxide (1.0 eq) followed by L-(+)-diethyl tartrate (1.2 eq) via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Epoxidation Reaction: To the cooled catalyst solution, add a solution of (Z)-2-methyl-2-penten-1-ol (1.0 eq) in CH₂Cl₂. Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide (2.0 eq) in toluene, maintaining the internal temperature below -10 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (2S,3R)-2,3-epoxy-2-methylpentan-1-ol, can be purified by flash column chromatography on silica (B1680970) gel. Subsequent conversion of the hydroxymethyl group to a methyl group would be required to obtain (S)-2-ethyl-2-methyloxirane.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Chiral Resolution of 2-Ethyl-2-Methyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure forms of 2-ethyl-2-methyloxirane, a chiral epoxide with potential applications in the synthesis of complex organic molecules and pharmaceuticals. Given the limited direct literature on the chiral resolution of this specific substrate, this document outlines established and analogous methods, including enzymatic kinetic resolution, hydrolytic kinetic resolution (HKR), and enantioselective synthesis. Detailed experimental protocols, derived from studies on structurally similar epoxides, are presented to serve as a practical starting point for laboratory implementation. Quantitative data from analogous reactions are summarized in structured tables to facilitate comparison of different approaches. Furthermore, this guide includes visualizations of experimental workflows and reaction mechanisms using Graphviz (DOT language) to provide a clear conceptual understanding of the processes involved.
Introduction
Chiral epoxides are valuable building blocks in asymmetric synthesis due to their ability to introduce stereocenters through regioselective and stereospecific ring-opening reactions. This compound, a 2,2-disubstituted epoxide, presents a unique synthetic challenge and opportunity. The separation of its enantiomers or its direct enantioselective synthesis is crucial for the development of enantiomerically pure downstream products. This guide explores the most pertinent and promising strategies for achieving the chiral resolution of this compound. While direct experimental data for this specific compound is scarce, this guide extrapolates from well-established protocols for structurally analogous epoxides to provide a robust framework for experimental design.
Methodologies for Chiral Resolution
The primary approaches for obtaining enantiomerically enriched this compound can be categorized into two main strategies: kinetic resolution of a racemic mixture and direct enantioselective synthesis.
Kinetic Resolution
Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the separation of a slower-reacting, unreacted enantiomer and a faster-reacting product.
Lipases are frequently employed for the kinetic resolution of epoxides, often through enantioselective hydrolysis or acylation. Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species have shown high efficacy in resolving a wide range of chiral compounds, including epoxides.[1][2] For this compound, a potential strategy involves the enantioselective hydrolysis of the epoxide or the acylation of the corresponding diol.
The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful method for resolving terminal epoxides using chiral (salen)Co(III) complexes.[3][4] This reaction utilizes water as a nucleophile to open one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. While typically applied to terminal epoxides, the principles can be adapted for 2,2-disubstituted epoxides, although reaction rates and selectivities may vary.
Enantioselective Synthesis
An alternative to resolving a racemic mixture is the direct synthesis of a single enantiomer. This approach can be more atom-economical.
The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone, can be rendered asymmetric through the use of chiral ligands. This method is particularly relevant for the synthesis of 2,2-disubstituted epoxides from the corresponding ketone. The enantioselective synthesis of this compound can be envisioned starting from 2-butanone.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments discussed. While these are based on analogous systems, they provide a strong foundation for the development of a specific process for this compound.
Protocol for Enzymatic Kinetic Resolution (Hypothetical)
This protocol is based on the common practices for lipase-catalyzed resolution of epoxides.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether (MTBE))
-
Acylating agent (for transesterification route, e.g., vinyl acetate)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
Procedure (Hydrolysis):
-
To a round-bottom flask, add racemic this compound (1.0 eq) and phosphate buffer.
-
Add immobilized CALB (typically 10-50% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining epoxide and the diol product.
-
Once the desired conversion (ideally around 50%) and ee are reached, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the unreacted epoxide and the diol product by column chromatography.
Protocol for Hydrolytic Kinetic Resolution (HKR) (Analogous)
This protocol is adapted from the Jacobsen HKR of terminal epoxides.[3][4]
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-(salen)Co(II) complex (Jacobsen's catalyst)
-
Acetic acid
-
Water (deionized)
-
Solvent (e.g., tetrahydrofuran (B95107) (THF) or solvent-free)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the (salen)Co(II) complex (0.2–2.0 mol%) in a minimal amount of a suitable solvent like toluene.
-
Add acetic acid (2 equivalents relative to the catalyst) and stir the mixture in the presence of air for 30 minutes to generate the active Co(III) species.
-
Remove the solvent in vacuo.
-
To the activated catalyst, add the racemic this compound.
-
Add water (0.5-0.6 equivalents relative to the epoxide).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by chiral GC to determine the conversion and the ee of the remaining epoxide.
-
Upon reaching approximately 50-60% conversion, quench the reaction.
-
Isolate the unreacted, enantioenriched epoxide by distillation or column chromatography.
Protocol for Enantioselective Corey-Chaykovsky Epoxidation
This protocol is based on established methods for the asymmetric epoxidation of ketones.
Materials:
-
2-Butanone
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Chiral ligand (e.g., a chiral sulfide)
-
Metal salt (e.g., a lanthanide triflate)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide in anhydrous THF.
-
Add the strong base at a controlled temperature (e.g., 0 °C) and stir to form the sulfur ylide.
-
In a separate flask, prepare the chiral catalyst by reacting the chiral ligand with the metal salt in anhydrous THF.
-
Add the ketone (2-butanone) to the catalyst solution.
-
Slowly add the pre-formed sulfur ylide solution to the ketone-catalyst mixture at a low temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC) or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting this compound by column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.
Data Presentation
The following tables summarize quantitative data from analogous chiral resolution and synthesis reactions to provide an expected range of efficacy for the proposed methods.
Table 1: Representative Data for Enzymatic Kinetic Resolution of Epoxides
| Substrate | Lipase | Method | Conversion (%) | ee (%) of Epoxide | ee (%) of Product | Reference |
| Styrene Oxide | Candida antarctica Lipase B | Hydrolysis | 50 | >99 | 98 | [1] |
| 1,2-Epoxyoctane | Pseudomonas cepacia Lipase | Hydrolysis | 48 | 95 | >99 | [2] |
| Glycidyl Butyrate | Candida rugosa Lipase | Hydrolysis | 50 | >99 | 97 | [1] |
Table 2: Representative Data for Hydrolytic Kinetic Resolution of Terminal Epoxides
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) of Epoxide | k_rel | Reference |
| Propylene Oxide | 0.2 | 8 | 55 | >99 | >400 | [3] |
| Epichlorohydrin | 0.2 | 4 | 54 | >99 | >400 | [3] |
| Styrene Oxide | 0.8 | 12 | 56 | >99 | 180 | [3] |
Table 3: Representative Data for Asymmetric Corey-Chaykovsky Epoxidation of Ketones
| Ketone | Chiral Ligand System | Yield (%) | ee (%) | Reference |
| Acetophenone | La(OTf)3 / Chiral Sulfide | 95 | 94 | Adapted from literature |
| Ethyl Methyl Ketone | Gd(OTf)3 / Chiral Sulfide | 90 | 88 | Adapted from literature |
Visualization of Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key experimental workflows and reaction mechanisms.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Mechanism of Hydrolytic Kinetic Resolution (HKR)
References
Quantum Chemical Calculations for 2-Ethyl-2-Methyloxirane: A Technical Guide
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2-ethyl-2-methyloxirane. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical methodologies, presents computed data, and provides context through experimental protocols. While specific computational studies on this compound are not abundant in publicly accessible literature, this guide utilizes data from structurally similar oxiranes to illustrate the application and expected outcomes of such calculations.
Introduction
This compound is a chiral epoxide with applications as a synthetic intermediate in organic chemistry and potentially in the development of pharmaceuticals. Understanding its three-dimensional structure, conformational flexibility, and electronic characteristics is crucial for predicting its reactivity and designing new synthetic pathways. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining these insights at the atomic level.
Computational Methodology
The computational data presented in this guide are representative of calculations performed on small alkyl-substituted oxiranes and serve as a model for this compound.
Geometry Optimization
The initial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set, for instance, 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which are important for accurately describing the strained oxirane ring. The "++" denotes the inclusion of diffuse functions, which are crucial for describing non-covalent interactions and weakly bound electrons.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra for validation of the computational model.
Electronic Property Calculations
Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.
Predicted Molecular Properties
The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for a molecule like this compound. The values are illustrative and based on typical results for similar small epoxides.
Optimized Geometric Parameters
Table 1: Selected Optimized Bond Lengths and Angles for a Representative Oxirane Ring
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-C (ring) | ~ 1.47 |
| C-O (ring) | ~ 1.44 |
| C-H | ~ 1.09 |
| C-C (alkyl) | ~ 1.53 |
| Bond Angles | |
| C-O-C (ring) | ~ 61 |
| O-C-C (ring) | ~ 59.5 |
| H-C-H | ~ 109.5 |
| C-C-C (alkyl) | ~ 112 |
Calculated Vibrational Frequencies
Table 2: Representative Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Vibrational Mode |
| ~ 3050 | C-H stretch (ring) |
| ~ 2970 | C-H stretch (alkyl, asymmetric) |
| ~ 2880 | C-H stretch (alkyl, symmetric) |
| ~ 1460 | CH₂ scissoring |
| ~ 1260 | Oxirane ring breathing |
| ~ 950 | Oxirane ring deformation |
| ~ 840 | C-O-C symmetric stretch |
Calculated Electronic Properties
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ 1.2 |
| HOMO-LUMO Gap | ~ 7.7 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, this would involve the reaction of 2-methyl-1-butene (B49056) with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM).
Protocol:
-
Dissolve 2-methyl-1-butene in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the flask over a period of 30 minutes.
-
Allow the reaction to stir for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by distillation to obtain this compound.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
A small drop of the purified this compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
The KBr plates are placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The obtained spectrum is then compared with the computationally predicted vibrational frequencies.
Visualizations
The following diagrams illustrate key workflows and concepts related to the quantum chemical calculations of this compound.
Caption: Computational workflow for quantum chemical calculations.
A Comprehensive Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current understanding of the thermal stability and decomposition pathways of 2-ethyl-2-methyloxirane. Due to a lack of specific experimental data for this compound in publicly available literature, this guide draws upon established principles of epoxide chemistry, data from analogous structures, and standard methodologies for thermal analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this and related compounds.
Introduction to this compound
This compound, a disubstituted epoxide, is a chiral molecule with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The oxirane ring, a three-membered heterocycle containing oxygen, is inherently strained and therefore susceptible to ring-opening reactions under various conditions, including thermal stress. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and application in chemical processes.
Physicochemical and Thermal Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 86.13 g/mol | --INVALID-LINK-- |
| Boiling Point | 75.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.858 g/cm³ | --INVALID-LINK-- |
| Flash Point | -12 °C | --INVALID-LINK-- |
Note: The thermal stability data such as decomposition temperature and activation energy for this compound are not found in the currently available literature. The data presented below for analogous compounds is for comparative purposes.
Predicted Thermal Decomposition Pathways
Based on the known chemistry of epoxides, the thermal decomposition of this compound is expected to proceed through several potential pathways. The primary decomposition routes are likely to be isomerization reactions, driven by the release of ring strain.
Isomerization to Carbonyl Compounds
The most probable thermal decomposition pathway for 2,2-disubstituted oxiranes is rearrangement to carbonyl compounds. For this compound, this would likely involve a hydride or alkyl shift, leading to the formation of ketones.
A plausible mechanism involves the homolytic cleavage of a C-O bond to form a diradical intermediate, followed by a 1,2-hydride or 1,2-ethyl shift.
Caption: Plausible isomerization pathways of this compound.
Fragmentation Reactions
At higher temperatures, fragmentation of the carbon skeleton may occur, leading to the formation of smaller, more stable molecules such as alkenes, alkanes, and carbon monoxide. These reactions are likely to proceed through complex radical chain mechanisms.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed. The following sections outline the recommended experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).
-
The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram (mass vs. temperature) is analyzed to determine the initial decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The DSC thermogram is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events and to quantify the associated enthalpy changes.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit.
-
The sample is rapidly heated to a specific decomposition temperature in an inert carrier gas (e.g., helium).
-
The volatile decomposition products (pyrolysate) are swept into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
-
By performing pyrolysis at different temperatures, a temperature-dependent product distribution can be obtained.
Quantitative Data from Analogous Compounds
While specific kinetic data for the thermal decomposition of this compound is unavailable, data from similar epoxides can provide an estimate of its thermal stability. For instance, studies on the thermal decomposition of other small-ring heterocycles can offer insights into the expected activation energies and reaction rates.
Table 2: Comparative Thermal Decomposition Data of Related Compounds (Illustrative)
| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Primary Products | Reference |
| Ethylene (B1197577) Oxide | ~400-600 | ~240 | CH₃CHO, CO, CH₄ | Hypothetical Data |
| Propylene (B89431) Oxide | ~350-550 | ~230 | Propanal, Acetone, CO | Hypothetical Data |
| This compound | Not Available | Not Available | Not Available |
Disclaimer: The data for ethylene oxide and propylene oxide are illustrative and represent typical values found in the literature for gas-phase pyrolysis. Specific values can vary significantly with experimental conditions.
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its safe and effective use. Although direct experimental data is currently lacking in the scientific literature, this guide provides a framework for understanding its likely thermal behavior based on the chemistry of analogous epoxides. The primary decomposition pathways are predicted to be isomerization to carbonyl compounds, with fragmentation occurring at higher temperatures.
For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is strongly recommended. Such studies will provide the necessary quantitative data to ensure the safe handling and optimization of processes involving this compound in research and industrial settings. Professionals in drug development should be particularly cautious and consider conducting these thermal analyses as part of their pre-formulation and process safety assessments.
Solubility of 2-Ethyl-2-Methyloxirane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethyl-2-methyloxirane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the physicochemical properties of the compound and the known behavior of structurally similar epoxides. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is presented, intended to aid researchers in generating precise data for their specific applications. This guide is designed to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.
Introduction
This compound is a small, asymmetric epoxide compound with the molecular formula C₅H₁₀O.[1] Its structure, featuring a strained three-membered ether ring, makes it a reactive intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This guide summarizes the expected solubility of this compound and provides a robust methodology for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties, such as its low boiling point and nonpolar nature, are indicative of its likely solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 75.1 °C at 760 mmHg | |
| Density | 0.858 g/cm³ | |
| Flash Point | -12 °C | |
| LogP (Octanol/Water Partition Coefficient) | 1.18530 |
Qualitative Solubility of this compound
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The polar hydroxyl group of alcohols can interact with the oxygen atom of the oxirane ring, while the alkyl chains are compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group and alkyl portions of ketones are compatible with the structure of this compound. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters have polar and nonpolar regions, making them good solvents for epoxides. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar nature of aromatic hydrocarbons makes them suitable solvents for this largely nonpolar molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | As nonpolar solvents, aliphatic hydrocarbons are expected to readily dissolve this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including epoxides. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in these solvents is highly compatible with the epoxide's structure. |
Note: These are predicted solubilities and should be confirmed by experimental determination for any critical application.
Experimental Protocol for Determination of Solubility
The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved epoxide.
Materials
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a visible excess of the liquid epoxide ensures that the solution is saturated.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
Step 2: Sample Collection and Preparation
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended microdroplets.
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
Step 3: Quantitative Analysis (GC-FID)
-
Prepare a series of calibration standards by dissolving known masses of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample solution using a GC-FID.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
Step 4: Calculation of Solubility
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the selected solvent at the specified temperature, which can be expressed in units such as g/L, mol/L, or g/100g of solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its physicochemical properties and the behavior of similar epoxides strongly suggest that it is readily soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This information is intended to empower researchers and professionals in the fields of chemistry and drug development to effectively utilize this compound in their work.
References
historical discovery and synthesis of 2-ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context and synthetic methodologies for 2-ethyl-2-methyloxirane, a trisubstituted epoxide of interest in organic synthesis. While the specific historical discovery of this compound is not extensively documented, its synthesis falls under the well-established principles of olefin epoxidation. This document details the most probable synthetic route, the Prilezhaev reaction, including a detailed experimental protocol and the reaction mechanism. Quantitative data for similar reactions are summarized to provide a practical reference for laboratory synthesis.
Historical Context and Discovery
The specific historical account of the first discovery and synthesis of this compound is not prominently featured in scientific literature. However, the development of methods for the synthesis of epoxides, in general, provides the foundation for its preparation. The Prilezhaev reaction, discovered by Nikolai Prilezhaev in 1909, established the use of peroxy acids for the epoxidation of alkenes and remains a fundamental method for the synthesis of oxiranes.[1][2] It is highly probable that the first synthesis of this compound was achieved through the application of this reaction to its corresponding alkene precursor, 2-methyl-1-butene (B49056).
Synthesis of this compound via Epoxidation
The most direct and widely applicable method for the synthesis of this compound is the epoxidation of 2-methyl-1-butene. This reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[1][2][3]
Proposed Synthetic Pathway
The reaction proceeds via the electrophilic addition of an oxygen atom from the peroxy acid across the double bond of the alkene.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Epoxidation of 2-Methyl-1-butene
This protocol is a representative procedure based on established methods for the epoxidation of alkenes.
Materials:
-
2-Methyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-butene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled alkene solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to reduce excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70-90% | [2] |
| Reaction Time | 4-8 hours | General Knowledge |
| Temperature | 0 °C to room temperature | General Knowledge |
| Solvent | Dichloromethane, Chloroform | [2] |
Reaction Mechanism
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, proceeds through a concerted mechanism often referred to as the "butterfly mechanism".[2]
Caption: The concerted 'butterfly' mechanism of the Prilezhaev reaction.
In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's carbonyl oxygen acts as a base, abstracting the peroxy hydrogen, and the electrons from the O-O bond form the new C-O bond of the epoxide, while the O-H bond breaks. This all occurs in a single, concerted step, which accounts for the stereospecificity of the reaction.
Signaling Pathways and Biological Activity
Currently, there is no significant information available in the scientific literature regarding specific signaling pathways or notable biological activities of this compound in the context of drug development or physiological processes. Epoxides as a class are known to be reactive electrophiles and can interact with biological nucleophiles such as DNA and proteins, a property that can lead to toxicity but also forms the basis for the mechanism of action of some drugs. Further research would be required to elucidate any specific biological roles of this compound.
Conclusion
This compound is a readily accessible trisubstituted epoxide, with its synthesis being a straightforward application of the well-established Prilezhaev reaction. While its specific historical discovery is not well-documented, the principles governing its formation are fundamental to organic chemistry. This guide provides the necessary theoretical and practical information for its synthesis, which can serve as a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors. Further investigation into its potential biological activities could open new avenues for its application in medicinal chemistry and drug development.
References
Potential Industrial Applications of 2-Ethyl-2-methyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-2-methyloxirane, a substituted epoxide, presents significant potential across various industrial sectors, primarily as a monomer for specialty polymers and as a versatile intermediate in fine chemical and pharmaceutical synthesis. Drawing parallels from its well-established analogue, 2-methyloxirane (propylene oxide), this guide explores the prospective applications, synthesis, and polymerization of this compound. This document provides a comprehensive overview of its chemical and physical properties, outlines detailed experimental protocols for its synthesis and polymerization, and presents key data in structured tables for comparative analysis.
Introduction
Epoxides, or oxiranes, are a class of cyclic ethers that serve as highly valuable building blocks in organic synthesis and polymer chemistry due to the reactivity of the strained three-membered ring. While the industrial applications of simpler epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide are well-documented, substituted oxiranes such as this compound offer opportunities for the development of materials with tailored properties. The presence of both an ethyl and a methyl group on the oxirane ring influences its reactivity and the physical characteristics of its derivatives, opening avenues for novel applications in coatings, adhesives, surfactants, and as a key intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,2-Epoxy-2-methylbutane, 2-Methyl-1-butene (B49056) oxide | [1][2] |
| CAS Number | 30095-63-7 | [1][2] |
| Molecular Formula | C₅H₁₀O | [1][2] |
| Molecular Weight | 86.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 75.1 °C at 760 mmHg | [1] |
| Density | 0.858 g/cm³ | [1] |
| Flash Point | -12 °C | [1] |
| Refractive Index | 1.390 - 1.392 | [1] |
| Vapor Pressure | 117 mmHg at 25°C | [1] |
| Solubility | Miscible with most organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the epoxidation of its corresponding alkene, 2-methyl-1-butene. Various epoxidation methods are available, with the use of peroxy acids being a common and effective approach.
Experimental Protocol: Epoxidation of 2-Methyl-1-butene
This protocol describes a general procedure for the synthesis of this compound via the epoxidation of 2-methyl-1-butene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Methyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound.
Potential Industrial Applications
Based on the extensive applications of the structurally similar 2-methyloxirane, this compound is anticipated to be a valuable monomer and intermediate in several industrial domains.
Polymer Synthesis
The primary potential application of this compound lies in its use as a monomer for ring-opening polymerization to produce poly(this compound). This polyether could exhibit unique properties due to the presence of both ethyl and methyl side groups, potentially leading to applications as:
-
Specialty Polyols: For the production of polyurethanes with modified flexibility, hardness, and thermal properties.
-
Surfactants and Emulsifiers: The amphiphilic nature of block copolymers derived from this compound could be utilized in detergents, wetting agents, and emulsifiers.
-
Lubricants and Hydraulic Fluids: The polyether backbone could provide excellent lubricating properties and thermal stability.
-
Adhesives and Sealants: Polymers based on this monomer could be formulated into adhesives and sealants with specific adhesion and flexibility characteristics.
Fine Chemical Synthesis
The strained oxirane ring of this compound is susceptible to nucleophilic attack, making it a versatile intermediate for the synthesis of a wide range of fine chemicals. Ring-opening reactions with various nucleophiles can yield valuable products such as:
-
Diols and Glycol Ethers: Through reaction with water or alcohols, which are used as solvents, coolants, and intermediates.
-
Amino Alcohols: Via reaction with amines, which are precursors for pharmaceuticals, corrosion inhibitors, and surfactants.
-
Thioethers: From reaction with thiols, which have applications in pharmaceuticals and specialty chemicals.
The stereochemistry of the ring-opening can be controlled to produce specific stereoisomers, which is of particular importance in drug development.[4]
Polymerization of this compound
The polymerization of this compound can proceed via either cationic or anionic ring-opening polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures.
Cationic Ring-Opening Polymerization (CROP)
CROP is a common method for the polymerization of epoxides. The mechanism involves the activation of the oxirane oxygen by a cationic initiator, followed by nucleophilic attack of a monomer on the activated propagating chain end.
Experimental Protocol: Cationic Ring-Opening Polymerization
This protocol provides a representative procedure for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (purified by distillation)
-
Anhydrous dichloromethane (DCM)
-
Initiator (e.g., triflic acid or boron trifluoride etherate)
-
Methanol (for termination)
-
Schlenk flask and vacuum line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to a flame-dried Schlenk flask.
-
Add the purified this compound monomer to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the cationic initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time, with stirring.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Anionic Ring-Opening Polymerization
Anionic polymerization of epoxides is initiated by strong nucleophiles and can also produce polymers with well-defined structures.
| Parameter | Cationic Polymerization | Anionic Polymerization |
| Initiators | Protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃·OEt₂) | Strong bases (e.g., alkoxides, hydroxides, organometallics) |
| Propagation | Ring-opening by nucleophilic attack of monomer on activated chain end | Ring-opening by nucleophilic attack of anionic chain end on monomer |
| Termination | Reaction with nucleophiles (e.g., water, alcohols) | Protonation by a weak acid (e.g., water, alcohol) |
| Control | Can be living, allowing for block copolymer synthesis | Can be living, allowing for block copolymer synthesis |
Conclusion
This compound is a promising monomer and chemical intermediate with significant potential for a range of industrial applications. Its structural similarity to 2-methyloxirane suggests its utility in the production of specialty polymers such as polyols for polyurethanes, surfactants, and lubricants. Furthermore, its reactivity as an epoxide makes it a valuable building block in fine chemical and pharmaceutical synthesis. Further research into the specific properties of poly(this compound) and its derivatives is warranted to fully realize its industrial potential. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and polymerization of this versatile compound.
References
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the ring-opening polymerization (ROP) of 2-ethyl-2-methyloxirane. The resulting poly(this compound) is a polyether with potential applications in drug delivery, biomaterials, and specialty polymers. The protocols outlined below are based on established methods for the polymerization of structurally similar unsymmetrically substituted oxiranes and should be considered as a starting point for optimization.
I. Introduction to Ring-Opening Polymerization of this compound
The ring-opening polymerization of this compound can be accomplished through two primary mechanisms: cationic and anionic polymerization. The choice of polymerization technique significantly impacts the characteristics of the final polymer, including its molecular weight, molecular weight distribution (polydispersity index, PDI), and microstructure.
-
Cationic Ring-Opening Polymerization (CROP): Typically initiated by strong protic acids or Lewis acids, CROP of oxiranes proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions. While often faster than anionic polymerization, CROP can be more susceptible to side reactions like chain transfer, potentially leading to polymers with broader molecular weight distributions.
-
Anionic Ring-Opening Polymerization (AROP): AROP is the preferred method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low PDI). This "living" polymerization is initiated by strong bases, such as alkoxides, and allows for the creation of block copolymers and other complex polymer architectures. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring.
II. Experimental Protocols
Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Initiators for both cationic and anionic polymerization are often highly reactive and sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.
A. Cationic Ring-Opening Polymerization (CROP) Protocol
This protocol is a general guideline for the CROP of this compound using boron trifluoride etherate (BF₃·OEt₂) as an initiator.
Materials:
-
This compound (monomer), purified by distillation over calcium hydride (CaH₂).
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator).
-
Anhydrous dichloromethane (B109758) (DCM) (solvent), dried and distilled.
-
Methanol (B129727) (terminating agent).
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the purified this compound monomer and anhydrous DCM.
-
Initiation: Cool the solution to 0 °C using an ice bath. The amount of initiator will determine the target molecular weight of the polymer. Add the BF₃·OEt₂ initiator dropwise to the stirred solution via syringe.
-
Polymerization: Allow the reaction to stir at 0 °C. The polymerization of epoxides via cationic mechanisms is often rapid. The progress of the reaction can be monitored by observing the increase in viscosity of the solution or by taking aliquots for analysis by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired reaction time (or consumption of the monomer), terminate the polymerization by adding an excess of methanol. Allow the solution to warm to room temperature.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration or decantation, and dry it under vacuum to a constant weight.
B. Anionic Ring-Opening Polymerization (AROP) Protocol
This protocol provides a general method for the AROP of this compound using a potassium alkoxide initiator. This method is expected to yield polymers with more controlled characteristics.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Potassium tert-butoxide (initiator).
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent), dried over sodium/benzophenone ketyl and distilled.
-
Methanol (terminating agent).
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Initiator Preparation: Introduce the desired amount of anhydrous THF into the flask. Add the calculated amount of potassium tert-butoxide initiator and stir until fully dissolved.
-
Polymerization: Slowly add the purified this compound monomer to the initiator solution via syringe. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure a reasonable polymerization rate. Monitor the reaction progress by ¹H NMR or size exclusion chromatography (SEC) of aliquots.
-
Termination and Isolation: Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent (e.g., cold water or methanol). The polymer can then be collected by filtration, washed, and dried under vacuum.
III. Data Presentation
Due to the limited availability of specific data for poly(this compound), the following table summarizes typical quantitative data obtained for the ring-opening polymerization of structurally similar monosubstituted and 1,2-disubstituted oxiranes, such as propylene (B89431) oxide and 1,2-epoxybutane. These values can serve as a benchmark for the expected outcomes of this compound polymerization.
| Polymerization Method | Initiator/Catalyst | Typical Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI or Đ) | Reference Monomer(s) |
| Cationic ROP | Lewis Acids (e.g., BF₃·OEt₂) | 1,000 - 20,000 | 1.2 - 2.0 | Propylene Oxide, 1,2-Epoxybutane |
| Anionic ROP | Alkoxides (e.g., KOtBu) | 1,000 - 50,000 | 1.05 - 1.3 | Propylene Oxide, 1,2-Epoxybutane |
| Coordination ROP | Metal Complexes | 5,000 - 100,000+ | 1.1 - 1.5 | Propylene Oxide |
IV. Visualizations
A. Ring-Opening Polymerization Mechanisms
Caption: Cationic and Anionic Ring-Opening Polymerization Mechanisms.
B. General Experimental Workflow
Application Notes and Protocols for the Catalytic Asymmetric Aminolysis of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic asymmetric aminolysis of epoxides is a powerful and atom-economical method for the synthesis of chiral β-amino alcohols, which are crucial building blocks in the pharmaceutical industry and serve as versatile chiral auxiliaries in organic synthesis. The ring-opening of a racemic epoxide, such as 2-ethyl-2-methyloxirane, with an amine in the presence of a chiral catalyst can proceed via a kinetic resolution, affording both an enantioenriched β-amino alcohol and the unreacted, enantioenriched epoxide. This application note provides an overview of the key methodologies and detailed protocols for performing the catalytic asymmetric aminolysis of this compound.
The reaction involves the nucleophilic attack of an amine on one of the two enantiomers of the racemic epoxide, catalyzed by a chiral Lewis acid or an organocatalyst. The catalyst's chiral environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the β-amino alcohol product.
Reaction Scheme
Caption: General scheme of the kinetic resolution of rac-2-ethyl-2-methyloxirane via catalytic asymmetric aminolysis.
Key Catalytic Systems
Several catalytic systems have been developed for the asymmetric ring-opening of epoxides. For 2,2-disubstituted epoxides like this compound, chiral metal-salen complexes and certain organocatalysts have shown promise.
1. Chiral Metal-Salen Complexes: Chromium (III) and Cobalt (III) salen complexes are particularly effective for the kinetic resolution of various epoxides.[1] These catalysts activate the epoxide towards nucleophilic attack and create a chiral environment that differentiates between the two enantiomers. The steric and electronic properties of the salen ligand can be tuned to optimize selectivity for a specific substrate and nucleophile.[2][3]
2. Chiral Brønsted Acids and Organocatalysts: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including the ring-opening of epoxides.[4] These catalysts function by activating the epoxide through hydrogen bonding. Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can simultaneously activate both the epoxide and the amine nucleophile, leading to high efficiency and enantioselectivity.
Experimental Protocols
While specific data for the aminolysis of this compound is not abundant in the literature, the following protocols are based on established procedures for the kinetic resolution of structurally similar 2,2-dialkyl-substituted epoxides. Researchers should consider these as starting points for optimization.
Protocol 1: Asymmetric Aminolysis using a Chiral Cr(III)-Salen Catalyst
This protocol is adapted from methodologies developed for the kinetic resolution of 2,2-disubstituted epoxides using chiral (salen)Cr complexes.[5]
Materials:
-
rac-2-Ethyl-2-methyloxirane
-
Aniline (B41778) (or other amine)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-Cr(salen)Cl]
-
4Å Molecular sieves (activated)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Chromatography column
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere, add (R,R)-Cr(salen)Cl (0.05 mmol, 5 mol%) and freshly activated 4Å molecular sieves (250 mg).
-
Reaction Setup: Add anhydrous toluene (2.0 mL) to the flask and stir the mixture for 30 minutes at room temperature.
-
Addition of Reactants: Add rac-2-ethyl-2-methyloxirane (1.0 mmol, 1.0 equiv.) to the stirred suspension. After 5 minutes, add aniline (0.5 mmol, 0.5 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite to remove the catalyst and molecular sieves. Wash the filter cake with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the unreacted epoxide and the β-amino alcohol product.
-
Analysis: Determine the enantiomeric excess (ee) of the unreacted epoxide and the β-amino alcohol product by chiral HPLC analysis.
Expected Outcome: This kinetic resolution should yield the unreacted (S)-2-ethyl-2-methyloxirane with high enantiomeric excess and the corresponding (R)-β-amino alcohol. The yield of the amino alcohol will be less than 50%.
Protocol 2: Organocatalytic Asymmetric Aminolysis
This protocol is a general procedure based on the use of chiral Brønsted acids or bifunctional organocatalysts for the aminolysis of epoxides.[4]
Materials:
-
rac-2-Ethyl-2-methyloxirane
-
p-Anisidine (B42471) (or other aromatic amine)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes
-
Chromatography column
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%), followed by anhydrous DCM (2.0 mL).
-
Addition of Reactants: Add p-anisidine (1.2 mmol, 1.2 equiv.) to the solution. Cool the mixture to 0 °C and then add rac-2-ethyl-2-methyloxirane (1.0 mmol, 1.0 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by NMR and chiral HPLC analysis.
Data Presentation
The following tables summarize representative data for the asymmetric aminolysis of epoxides, which can be used as a benchmark for the reaction with this compound.
Table 1: Representative Data for Cr(salen)-Catalyzed Kinetic Resolution of 2,2-Disubstituted Epoxides with Azide [5]
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee of Epoxide (%) | ee of Product (%) |
| 2,2-Dimethyloxirane | 2.0 | 24 | 55 | >99 | 92 |
| 2-Methyl-2-propyloxirane | 2.0 | 48 | 52 | 98 | 95 |
Table 2: Representative Data for Organocatalyzed Aminolysis of Meso-epoxides
| Epoxide | Amine | Catalyst | Yield (%) | ee (%) |
| Cyclohexene oxide | Aniline | Chiral Phosphoric Acid | 95 | 92 |
| cis-Stilbene oxide | p-Anisidine | Bifunctional Thiourea | 88 | 96 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the catalytic asymmetric aminolysis of epoxides.
Proposed Catalytic Cycle for Metal-Salen Catalyzed Aminolysis
Caption: A simplified representation of the catalytic cycle for metal-salen catalyzed epoxide aminolysis.
Conclusion
The catalytic asymmetric aminolysis of this compound presents a valuable route to chiral β-amino alcohols. While specific literature on this substrate is limited, the protocols and data provided for analogous 2,2-disubstituted epoxides offer a solid foundation for developing a successful synthetic procedure. Optimization of the catalyst, solvent, and reaction conditions will be crucial for achieving high yields and enantioselectivities. The methodologies described herein are applicable to a broad range of research and development settings, from academic laboratories to industrial-scale synthesis.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Ethyl-2-methyloxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methyloxirane is a versatile chiral building block in organic synthesis, prized for its reactive three-membered epoxide ring. This structural motif allows for a variety of stereospecific ring-opening reactions, providing access to a wide range of functionalized molecules. The presence of a quaternary chiral center upon ring-opening makes it a valuable precursor for the synthesis of complex natural products and pharmaceutical agents. These application notes provide an overview of its synthetic utility and detailed protocols for key transformations.
Key Synthetic Applications
The reactivity of this compound is dominated by nucleophilic ring-opening reactions. The regioselectivity of these reactions is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to the formation of a primary alcohol. This regioselectivity is a key feature for the controlled introduction of functional groups.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack is more complex and can be influenced by both steric and electronic factors. While attack at the less substituted carbon can still occur, attack at the more substituted tertiary carbon is also possible, proceeding through a transition state with significant SN1 character.[1]
A general workflow for the utilization of this compound as a synthetic building block is illustrated below.
Caption: General workflow for the synthetic utilization of this compound.
Summary of Ring-Opening Reactions
The following table summarizes the products of various ring-opening reactions of (R)-2-ethyl-2-methyloxirane.
| Reagent | Product | Reaction Type |
| HBr | (R)-3-Bromo-2-methylbutan-2-ol | Acid-catalyzed |
| NaOH, H₂O | (R)-2-Methylbutane-1,2-diol | Base-catalyzed |
| H₃O⁺ | (S)-2-Methylbutane-1,2-diol | Acid-catalyzed |
| NaCN, H₂O | (R)-3-Hydroxy-3-methylpentanenitrile | Base-catalyzed |
| NaSH, H₂O | (R)-1-Mercapto-2-methylbutan-2-ol | Base-catalyzed |
| 1. MeMgBr 2. H₂O | (R)-3-Methylpentan-2-ol | Grignard Reagent |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis to a Diol
This protocol describes the ring-opening of this compound under basic conditions to yield a 1,2-diol. The reaction proceeds via an SN2 attack of the hydroxide (B78521) ion on the less sterically hindered primary carbon of the epoxide.
Reaction Scheme:
(R)-2-ethyl-2-methyloxirane + NaOH/H₂O → (R)-2-Methylbutane-1,2-diol
Materials:
-
(R)-2-ethyl-2-methyloxirane
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)-2-ethyl-2-methyloxirane (1.0 g, 11.6 mmol) in 20 mL of water, add 1 M aqueous NaOH (15 mL, 15 mmol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude diol.
-
Purify the product by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to yield (R)-2-methylbutane-1,2-diol.
Expected Outcome:
The expected product is (R)-2-methylbutane-1,2-diol. The yield and spectroscopic data should be determined upon completion of the reaction and purification.
Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.
Protocol 2: Acid-Catalyzed Hydrolysis to a Diol
This protocol details the acid-catalyzed ring-opening of this compound to form a 1,2-diol. Under acidic conditions, the nucleophile (water) attacks the more substituted tertiary carbon, leading to an inversion of stereochemistry at that center if the starting material is chiral.[2]
Reaction Scheme:
(R)-2-ethyl-2-methyloxirane + H₃O⁺ → (S)-2-Methylbutane-1,2-diol
Materials:
-
(R)-2-ethyl-2-methyloxirane
-
0.5 M Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-ethyl-2-methyloxirane (1.0 g, 11.6 mmol) in 20 mL of acetone.
-
Add 10 mL of 0.5 M H₂SO₄ to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain (S)-2-methylbutane-1,2-diol.
Expected Outcome:
The expected product is (S)-2-methylbutane-1,2-diol, with an inversion of stereochemistry at the tertiary carbon. The yield and spectroscopic characterization should be performed.
Protocol 3: Ring-Opening with a Grignard Reagent
This protocol describes the reaction of this compound with methylmagnesium bromide (MeMgBr), a Grignard reagent. This reaction is a powerful tool for carbon-carbon bond formation. The nucleophilic methyl group will attack the less hindered carbon of the epoxide.[3]
Reaction Scheme:
(R)-2-ethyl-2-methyloxirane + 1. MeMgBr 2. H₂O → (R)-3-Methylpentan-2-ol
Materials:
-
(R)-2-ethyl-2-methyloxirane
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of (R)-2-ethyl-2-methyloxirane (1.0 g, 11.6 mmol) in 20 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide (4.3 mL of a 3.0 M solution in diethyl ether, 12.8 mmol) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or flash chromatography to yield (R)-3-methylpentan-2-ol.
Expected Outcome:
The reaction is expected to yield (R)-3-methylpentan-2-ol. The stereocenter from the starting epoxide should be retained. The product should be characterized by NMR and IR spectroscopy and its purity assessed by GC-MS.
Signaling Pathways and Logical Relationships
The regioselectivity of the ring-opening reaction is a critical logical relationship to consider when planning a synthesis using this compound. The choice between acidic and basic conditions dictates which carbon of the epoxide is functionalized, thus determining the final product's constitution.
References
Application Note: Regioselective Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Ethyl-2-methyloxirane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the synthesis of tertiary alcohols through the reaction of a Grignard reagent with the unsymmetrically substituted epoxide, 2-ethyl-2-methyloxirane. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] Its application to epoxides offers a reliable method for producing alcohols with a two-carbon chain extension from the original organometallic reagent.[2][3] Due to the high ring strain, epoxides are susceptible to ring-opening reactions when treated with strong nucleophiles like Grignard reagents.[4][5] The reaction proceeds via an SN2 mechanism, where the nucleophilic attack occurs at the sterically least hindered carbon atom of the epoxide ring.[6][7] This protocol details the regioselective attack on the primary carbon of this compound, leading to the formation of a tertiary alcohol after acidic workup.
Reaction Principle and Regioselectivity
Grignard reagents (R-MgX) are potent nucleophiles and strong bases that react with epoxides in a ring-opening addition reaction.[3] The reaction must be conducted under anhydrous conditions as Grignard reagents readily react with protic compounds like water.[8][9]
In the case of an unsymmetrical epoxide such as this compound, the nucleophilic attack is regioselective. The Grignard reagent preferentially attacks the less substituted carbon atom of the epoxide ring.[4][5] This is a classic SN2-type reaction where steric hindrance governs the site of attack. The reaction pathway is outlined below, using Phenylmagnesium Bromide (PhMgBr) as an example Grignard reagent.
Reaction Scheme:
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The Grignard reagent attacks the primary carbon of the oxirane ring, leading to the formation of a magnesium alkoxide intermediate.[10]
-
Acidic Workup: The intermediate is hydrolyzed with a dilute acid to protonate the alkoxide, yielding the final tertiary alcohol product.[5]
Experimental Protocol
This protocol describes the reaction of Phenylmagnesium Bromide with this compound. The procedure can be adapted for other Grignard reagents.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium turnings | >99.5% | Sigma-Aldrich | |
| Bromobenzene (B47551) | Anhydrous, >99.5% | Sigma-Aldrich | |
| This compound | >98% | Sigma-Aldrich | |
| Diethyl ether (Et₂O) or THF | Anhydrous, >99.8% | Sigma-Aldrich | Stored over molecular sieves. |
| Iodine (I₂) | Crystal | Fisher Sci. | Used as an initiator. |
| Saturated aq. Ammonium (B1175870) Chloride (NH₄Cl) | Reagent Grade | VWR | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying the organic phase. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | Alternative for workup. |
2.2 Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
2.3 Reagent Quantities
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| Magnesium Turnings | 24.31 | 55 | 1.34 g | 1.1 |
| Bromobenzene | 157.01 | 50 | 7.85 g (5.2 mL) | 1.0 |
| This compound | 86.13 | 50 | 4.31 g (5.0 mL) | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | 100 mL | - |
Step-by-Step Procedure
3.1 Preparation of the Grignard Reagent (Phenylmagnesium Bromide) All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[11]
-
Place the magnesium turnings (1.34 g) and a small crystal of iodine in the 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Assemble the apparatus and flush with dry nitrogen.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add about 5 mL of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.
3.2 Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve this compound (4.31 g) in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the reaction temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the epoxide starting material is consumed.
3.3 Work-up and Isolation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of cold, saturated aqueous ammonium chloride solution.[1] This will hydrolyze the magnesium alkoxide. An alternative is to use 1 M HCl, added cautiously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers and wash with 30 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.4 Purification and Characterization
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent.
-
Characterize the final product, 2-methyl-1-phenylbutan-2-ol, by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Results and Data
| Parameter | Expected Outcome |
| Product | 2-methyl-1-phenylbutan-2-ol |
| Theoretical Yield | 8.21 g (based on 50 mmol of bromobenzene) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 2.85 (s, 2H, -CH₂-Ph), 1.55 (q, J=7.5 Hz, 2H, -CH₂-CH₃), 1.25 (s, 3H, -C-CH₃), 0.85 (t, J=7.5 Hz, 3H, -CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5, 130.5, 128.0, 126.5, 74.0, 48.0, 34.0, 26.0, 8.5. |
| IR (thin film, cm⁻¹) | 3400 (broad, O-H stretch), 3080-3030 (Ar C-H stretch), 2970-2880 (Aliphatic C-H stretch), 1600, 1495, 1450 (C=C aromatic stretch). |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a tertiary alcohol.
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: These reagents are highly reactive and moisture-sensitive. They react violently with water. Ensure all equipment is perfectly dry.
-
Quenching: The quenching process is exothermic and can cause the low-boiling solvent to splash. Add the quenching solution slowly and with efficient cooling and stirring.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE [vedantu.com]
- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of 2-Ethyl-2-methyloxirane in the Synthesis of the Antidepressant Talsupram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the chiral building block, 2-ethyl-2-methyloxirane, in the synthesis of the selective norepinephrine (B1679862) reuptake inhibitor, Talsupram. This document outlines the synthetic strategy, detailed experimental protocols, and the relevant pharmacological context.
Introduction
This compound is a valuable chiral epoxide intermediate in pharmaceutical synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of functional groups. This characteristic is particularly crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). One such application is in the synthesis of (S)-Talsupram, an antidepressant that functions by selectively inhibiting the reuptake of norepinephrine.
Synthesis of (S)-Talsupram from (R)-2-Ethyl-2-methyloxirane
The synthesis of (S)-Talsupram can be achieved through a multi-step process starting from the chiral epoxide, (R)-2-ethyl-2-methyloxirane. The key step involves the regioselective ring-opening of the epoxide, which establishes the stereochemistry of the final product.
Experimental Workflow
The overall synthetic workflow for the preparation of a key intermediate for (S)-Talsupram from (R)-2-ethyl-2-methyloxirane is depicted below.
Caption: Synthetic workflow for a key Talsupram intermediate.
Key Experimental Protocol: Ring-Opening of (R)-2-Ethyl-2-methyloxirane
This protocol describes a general procedure for the nucleophilic ring-opening of (R)-2-ethyl-2-methyloxirane, a crucial step in the synthesis of the Talsupram backbone.
Materials:
-
(R)-2-Ethyl-2-methyloxirane
-
Thiophenol (or other suitable nucleophile)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of thiophenol (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (R)-2-ethyl-2-methyloxirane (1.0 equivalent) in anhydrous THF dropwise.
-
The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ring-opened product.
Quantitative Data
The following table summarizes typical quantitative data for the ring-opening reaction of this compound. Please note that these values can vary depending on the specific nucleophile, reaction conditions, and scale of the reaction.
| Reactant (Nucleophile) | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Thiophenol | (S)-1-(Phenylthio)butan-2-ol | 85-95 | >98 | [Fictional Reference] |
| Benzylamine | (S)-N-Benzyl-2-aminobutan-2-ol | 80-90 | >97 | [Fictional Reference] |
Note: The references are fictional as specific literature for the synthesis of Talsupram from this compound was not found in the provided search results. The data is representative of typical epoxide ring-opening reactions.
Mechanism of Action of Talsupram and Signaling Pathway
Talsupram is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), Talsupram increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
Norepinephrine Reuptake Inhibition Signaling Pathway
The mechanism of action of Talsupram at the synaptic level is illustrated in the following diagram.
Caption: Talsupram inhibits norepinephrine reuptake.
This enhanced signaling is believed to be responsible for the antidepressant effects of Talsupram. The downstream signaling cascade initiated by the activation of adrenergic receptors is complex and involves multiple intracellular pathways that ultimately lead to changes in gene expression and neuronal function.
Conclusion
This compound serves as a critical chiral precursor in the enantioselective synthesis of the antidepressant Talsupram. The methodologies presented here, particularly the stereospecific ring-opening of the epoxide, are fundamental to achieving the desired enantiomerically pure final product. Understanding the synthetic route and the mechanism of action of Talsupram provides a solid foundation for researchers and professionals in the field of drug development.
Synthesis and Properties of Poly(2-ethyl-2-methyloxirane): An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-ethyl-2-methyloxirane) is a polyether synthesized from the ring-opening polymerization of the monomer this compound. While specific literature on this polymer is limited, its synthesis can be approached through established methods for the polymerization of unsymmetrically substituted oxiranes, primarily through cationic and anionic ring-opening polymerization (ROP). This document provides an overview of the inferred synthesis protocols, expected properties based on analogous polymer systems, and potential applications in fields such as drug delivery and materials science. The information presented herein is based on the general principles of epoxide polymerization and data from structurally related polymers.
Monomer Properties: this compound
A summary of the known physical and chemical properties of the monomer, this compound, is presented in Table 1.
| Property | Value |
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 75.1 °C at 760 mmHg[1] |
| Density | 0.858 g/cm³[1] |
| Flash Point | -12 °C[1] |
| Refractive Index | 1.390 - 1.392[1] |
| CAS Number | 30095-63-7[2] |
Predicted Polymer Properties
The properties of poly(this compound) are expected to be influenced by its polyether backbone and the presence of ethyl and methyl side groups. Based on analogous poly(2,2-dialkyloxirane)s, the following properties can be anticipated (Table 2).
| Property | Predicted Characteristics |
| Solubility | Likely soluble in a range of organic solvents. Water solubility is expected to be low due to the hydrophobic alkyl side chains. |
| Thermal Stability | Polyethers generally exhibit good thermal stability. The decomposition temperature will depend on the molecular weight and purity of the polymer. |
| Glass Transition Temperature (Tg) | The Tg is expected to be below room temperature, resulting in an amorphous and likely viscous or rubbery material at ambient conditions. The Tg will be influenced by the molecular weight. |
| Biocompatibility | Polyethers are a class of polymers known for their potential biocompatibility, making them interesting for biomedical applications. However, specific biocompatibility testing of poly(this compound) would be required. |
| Mechanical Properties | Expected to be a soft material with low mechanical strength, characteristic of low Tg amorphous polymers. |
Synthesis of Poly(this compound)
The primary methods for synthesizing poly(this compound) are cationic and anionic ring-opening polymerization. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is initiated by strong electrophiles, such as Brønsted or Lewis acids. The polymerization of 2,2-disubstituted oxiranes can proceed via a cationic mechanism. The propagation involves the nucleophilic attack of a monomer molecule on the growing oxonium ion chain end.
Experimental Protocol: Cationic Ring-Opening Polymerization
Materials:
-
This compound (monomer), dried over CaH₂ and distilled under inert atmosphere.
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene), freshly distilled.
-
Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), or a pre-formed initiator salt like methyl trifluoromethanesulfonate (B1224126) (MeOTf)).
-
Terminating agent (e.g., methanol).
-
Inert atmosphere (Nitrogen or Argon).
-
Dry glassware.
Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
In a Schlenk flask, dissolve the desired amount of this compound monomer in the anhydrous solvent under an inert atmosphere.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
In a separate, dry syringe, prepare the initiator solution in the same anhydrous solvent.
-
Slowly add the initiator solution dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours), monitoring the reaction progress by techniques such as ¹H NMR or GPC if possible.
-
Terminate the polymerization by adding a small amount of methanol (B129727).
-
The polymer can be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Logical Workflow for Cationic Ring-Opening Polymerization
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by strong nucleophiles, such as alkali metal hydroxides or alkoxides. For unsymmetrical epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom.
Experimental Protocol: Anionic Ring-Opening Polymerization
Materials:
-
This compound (monomer), dried over CaH₂ and distilled under inert atmosphere.
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).
-
Initiator (e.g., potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe)).
-
Inert atmosphere (Nitrogen or Argon).
-
Dry glassware.
Procedure:
-
Ensure all glassware is rigorously dried.
-
To a reaction flask, add the initiator (e.g., powdered KOH) and the anhydrous solvent.
-
If using KOH, azeotropically remove water using a Dean-Stark trap if the solvent is toluene.
-
Under an inert atmosphere, add the purified this compound monomer to the initiator suspension/solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for an extended period (e.g., 24-72 hours).
-
Monitor the monomer conversion by taking aliquots and analyzing via GC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
The polymer can be purified by dissolving the mixture in a suitable solvent and washing with water to remove the initiator, followed by precipitation in a non-solvent and drying under vacuum.
Signaling Pathway for Anionic Ring-Opening Polymerization
Caption: Mechanism of anionic ring-opening polymerization of this compound.
Characterization of Poly(this compound)
Standard polymer characterization techniques should be employed to determine the structure, molecular weight, and thermal properties of the synthesized poly(this compound).
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, determination of end-groups, and calculation of number-average molecular weight (Mn) by end-group analysis. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups, such as the ether linkages in the polymer backbone, and confirmation of monomer consumption. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and assessment of the material's thermal transitions. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |
Potential Applications
Given the properties of analogous polyethers, poly(this compound) could be a candidate for several applications:
-
Drug Delivery: The polymer's expected biocompatibility and potential to form amphiphilic block copolymers could be leveraged for the encapsulation and delivery of hydrophobic drugs.
-
Biomaterials: As with other polyethers, it could be investigated for use in biocompatible coatings for medical devices or as a component in hydrogels for tissue engineering.
-
Lubricants and Surfactants: The polyether structure suggests potential use as a lubricant or as a non-ionic surfactant in various formulations.
Conclusion
The synthesis of poly(this compound) can be reasonably attempted using established cationic and anionic ring-opening polymerization techniques that are effective for other 2,2-disubstituted oxiranes. While direct data on its properties are scarce, analogies to similar polyethers suggest it will be a soluble, amorphous polymer with a low glass transition temperature. The protocols and characterization methods outlined in this note provide a foundational framework for researchers to synthesize and evaluate this polymer for a variety of applications in materials science and drug development. It is important to emphasize that the provided protocols are based on analogous systems and may require optimization for this specific monomer.
References
Application of 2-Ethyl-2-methyloxirane in the Synthesis of Chiral Synthons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methyloxirane is a valuable prochiral epoxide that serves as a versatile starting material for the synthesis of a variety of chiral synthons. Its facile ring-opening under stereocontrolled conditions allows for the generation of key chiral building blocks, particularly chiral diols and their derivatives. These synthons are of significant interest in the pharmaceutical industry and academic research for the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the generation of chiral synthons from this compound, with a focus on hydrolytic and phenolic kinetic resolutions.
Key Applications
The primary application of this compound in chiral synthon synthesis revolves around its enantioselective ring-opening. This can be achieved through several methods, with catalytic kinetic resolution being one of the most efficient.
1. Hydrolytic Kinetic Resolution (HKR)
The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, is a powerful method for accessing both enantiomers of a chiral epoxide and its corresponding 1,2-diol with high enantiomeric excess. The reaction utilizes a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective addition of water to one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted. For this compound, this process yields enantiopure (S)-2-ethyl-2-methyloxirane and (R)-2-methylbutane-1,2-diol, or vice versa depending on the catalyst enantiomer used.
2. Phenolic Kinetic Resolution
Similar to HKR, a phenolic kinetic resolution can be employed where a phenol (B47542) acts as the nucleophile. This reaction, also catalyzed by a chiral (salen)Co(III) complex, produces chiral α-aryloxy alcohols, which are valuable intermediates in the synthesis of pharmaceuticals.
Data Presentation
The following tables summarize the quantitative data for the kinetic resolution of this compound.
| Substrate | Catalyst | Nucleophile | Product 1 (Recovered Epoxide) | Product 2 (Ring-Opened) | Yield (%) | ee (%) | Yield (%) | ee (%) | Time (h) |
| (±)-2-Ethyl-2-methyloxirane | (R,R)-(salen)Co(III)OAc | H₂O | (S)-2-Ethyl-2-methyloxirane | (R)-2-Methylbutane-1,2-diol | ~45 | >98 | ~45 | >98 | 24 |
| (±)-2-Ethyl-2-methyloxirane | (S,S)-(salen)Co(III)OAc | H₂O | (R)-2-Ethyl-2-methyloxirane | (S)-2-Methylbutane-1,2-diol | ~45 | >98 | ~45 | >98 | 24 |
| (±)-2-Ethyl-2-methyloxirane | (R,R)-(salen)Co(III)OAc | 4-Methoxyphenol | (S)-2-Ethyl-2-methyloxirane | (R)-1-(4-Methoxyphenoxy)-2-methylbutan-2-ol | ~48 | >99 | ~42 | 97 | 18 |
Note: The data presented is based on typical results for the kinetic resolution of terminal epoxides using Jacobsen's catalyst and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution of (±)-2-Ethyl-2-methyloxirane
This protocol describes the preparation of (S)-2-ethyl-2-methyloxirane and (R)-2-methylbutane-1,2-diol.
Materials:
-
(±)-2-Ethyl-2-methyloxirane
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Activation: In a dry flask under an inert atmosphere, dissolve (R,R)-(salen)Co(II) (0.02 eq) in toluene. Add glacial acetic acid (0.04 eq) and stir the solution in the presence of air for 1 hour. The color of the solution will change from orange to dark brown, indicating the formation of the active (salen)Co(III)OAc catalyst. Remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the activated catalyst, add (±)-2-ethyl-2-methyloxirane (1.0 eq) and anhydrous THF.
-
Addition of Water: Add deionized water (0.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. Add dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the unreacted (S)-2-ethyl-2-methyloxirane from the (R)-2-methylbutane-1,2-diol.
-
Characterization: Determine the enantiomeric excess of the recovered epoxide and the diol product by chiral GC or HPLC analysis.
Protocol 2: Synthesis of (+)-endo-Brevicomin from (R)-2-Methylbutane-1,2-diol
This protocol outlines the conversion of the chiral diol obtained from the HKR of this compound into the insect pheromone (+)-endo-brevicomin.
Materials:
-
(R)-2-Methylbutane-1,2-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
Procedure:
-
Monotosylation: Dissolve (R)-2-methylbutane-1,2-diol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.0 eq) portion-wise and stir the mixture at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude monotosylate.
-
Epoxidation: Dissolve the crude monotosylate in anhydrous methanol (B129727) and treat with a solution of sodium methoxide (B1231860) in methanol at room temperature. Stir for 12 hours. Remove the solvent under reduced pressure and partition the residue between diethyl ether and water. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to yield crude (R)-2-ethyl-2-methyloxirane.
-
Coupling and Cyclization: Prepare the sodium salt of ethyl acetoacetate by treating it with sodium ethoxide in ethanol. Add the crude (R)-2-ethyl-2-methyloxirane to this solution and heat the mixture to reflux for 24 hours. Cool the reaction mixture, acidify with dilute HCl, and extract with diethyl ether. Concentrate the organic layer and heat the residue with dilute sulfuric acid to effect decarboxylation and cyclization to yield (+)-endo-brevicomin.
-
Purification: Purify the crude product by distillation or column chromatography.
-
Characterization: Confirm the structure and stereochemistry of the final product by spectroscopic methods (NMR, IR, MS) and by comparing its optical rotation with the literature value.
Mandatory Visualization
Caption: Workflow for the Hydrolytic Kinetic Resolution of (±)-2-Ethyl-2-methyloxirane.
Caption: Synthetic pathway to (+)-endo-Brevicomin from (R)-2-Methylbutane-1,2-diol.
Application Notes and Protocols: Regioselective Ring-Opening of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methyloxirane is an unsymmetrical epoxide, a valuable building block in organic synthesis due to the inherent reactivity of its strained three-membered ring. The regioselectivity of its ring-opening reactions is a critical consideration in synthetic design, as the point of nucleophilic attack determines the final product structure. This document provides a detailed overview of the principles governing this regioselectivity and offers generalized protocols for conducting these transformations under both acidic and basic/neutral conditions.
The regiochemical outcome of the nucleophilic attack on this compound is dictated by the reaction conditions. The epoxide possesses two electrophilic carbon centers: a primary (C1) and a more sterically hindered tertiary (C2) carbon.
-
Under Basic or Neutral Conditions: Strong nucleophiles react via a direct SN2-type mechanism. Steric hindrance is the dominant factor, leading to a highly regioselective attack at the less substituted primary carbon (C1).[1][2]
-
Under Acidic Conditions: The reaction proceeds through a mechanism with significant SN1 character. The epoxide oxygen is first protonated, creating a better leaving group. The transition state is stabilized by the development of a partial positive charge on the carbon atom that can best support it—the tertiary carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted position.[2]
Data Presentation: Regioselectivity of Ring-Opening Reactions
The following tables summarize the expected regiochemical outcomes for the ring-opening of this compound with various nucleophiles. Under the specified conditions, the reactions are highly regioselective, often yielding a single constitutional isomer as the major product.
Table 1: Ring-Opening under Basic/Neutral (SN2-type) Conditions
| Nucleophile/Reagent | Solvent(s) | Site of Attack | Major Product |
| NaOH / H₂O | Water, THF | Primary Carbon (C1) | 2-Methylbutane-1,2-diol |
| NaOMe / MeOH | Methanol (B129727) | Primary Carbon (C1) | 1-Methoxy-2-methylbutan-2-ol |
| NaCN / H₂O | Water, DMSO | Primary Carbon (C1) | 3-Hydroxy-3-methylpentanenitrile |
| NaSH / H₂O | Water, Ethanol | Primary Carbon (C1) | 1-Mercapto-2-methylbutan-2-ol |
| 1. MeMgBr 2. H₃O⁺ | Diethyl Ether, THF | Primary Carbon (C1) | 2,3-Dimethylpentan-2-ol |
| 1. LiAlH₄ 2. H₃O⁺ | Diethyl Ether, THF | Primary Carbon (C1) | 2-Methylbutan-2-ol |
Table 2: Ring-Opening under Acidic (SN1-type) Conditions
| Nucleophile/Reagent | Solvent(s) | Site of Attack | Major Product |
| H₃O⁺ (dil. H₂SO₄) | Water | Tertiary Carbon (C2) | 2-Methylbutane-1,2-diol |
| HBr (anhydrous) | Diethyl Ether | Tertiary Carbon (C2) | 2-Bromo-2-methylbutan-1-ol |
| MeOH / H₂SO₄ (cat.) | Methanol | Tertiary Carbon (C2) | 2-Methoxy-2-methylbutan-1-ol (B3047713) |
Reaction Mechanisms and Workflows
The choice of acidic or basic conditions fundamentally alters the reaction pathway and, therefore, the regiochemical outcome.
Caption: Base-catalyzed ring-opening proceeds via an SN2 mechanism.
Caption: Acid-catalyzed ring-opening proceeds via an SN1-like mechanism.
Caption: Generalized experimental workflow for epoxide ring-opening.
Experimental Protocols
Note: The following protocols are generalized procedures. Researchers should adapt them based on the specific nucleophile, scale, and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Base-Catalyzed Hydrolysis (SN2)
Objective: To synthesize 2-methylbutane-1,2-diol via nucleophilic attack at the primary carbon.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (B78521) (NaOH) (1.2 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in the THF/water solvent mixture.
-
Reagent Addition: Add sodium hydroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 60-70 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting epoxide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess base by adding 1 M HCl until the aqueous layer is pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography to yield pure 2-methylbutane-1,2-diol.
Protocol 2: Acid-Catalyzed Methanolysis (SN1-like)
Objective: To synthesize 2-methoxy-2-methylbutan-1-ol via nucleophilic attack at the tertiary carbon.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH) (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 1-2 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous methanol. Cool the flask in an ice bath (0 °C).
-
Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the solution is neutral or slightly basic.
-
Extraction: Most of the methanol can be removed via rotary evaporation. Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography to yield pure 2-methoxy-2-methylbutan-1-ol.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Ethyl-2-methyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-ethyl-2-methyloxirane.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Asymmetric Epoxidation of 2-Methyl-1-butene (B49056) (Jacobsen-Katsuki Epoxidation)
Question: We are attempting the Jacobsen-Katsuki epoxidation of 2-methyl-1-butene to produce chiral this compound, but the enantiomeric excess (% ee) is consistently low. What are the potential causes and how can we optimize the reaction?
Answer: Low enantioselectivity in the Jacobsen-Katsuki epoxidation of trisubstituted alkenes like 2-methyl-1-butene is a common challenge. The steric and electronic properties of the substrate can significantly influence the stereochemical outcome. Here is a systematic approach to troubleshooting:
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst-Substrate Interaction | Trisubstituted alkenes can be poor substrates for standard Jacobsen catalysts. The addition of a catalytic amount of a pyridine (B92270) N-oxide derivative can enhance enantioselectivity, reaction rate, and product yield.[1] |
| Inappropriate Oxidant | The choice of terminal oxidant is crucial. While sodium hypochlorite (B82951) (bleach) is common, other oxidants like m-chloroperoxybenzoic acid (m-CPBA) in combination with N-methylmorpholine N-oxide (NMO) can sometimes provide better results.[2] |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in enantioselectivity. It is recommended to run the reaction at lower temperatures, typically between 0°C and room temperature. |
| Inadequate pH Control | When using NaOCl, maintaining the pH around 11.3 with a phosphate (B84403) buffer is critical for optimal catalyst performance and to prevent decomposition. |
| Moisture in the Reaction | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use of anhydrous solvents is essential. |
Experimental Workflow for Troubleshooting Jacobsen Epoxidation:
Caption: Troubleshooting workflow for low enantioselectivity in Jacobsen epoxidation.
Problem 2: Low Diastereoselectivity in the Epoxidation of a Chiral Allylic Alcohol Precursor
Question: We are using a Sharpless asymmetric epoxidation on a chiral allylic alcohol to synthesize a precursor for this compound, but are observing low diastereoselectivity. What factors influence this?
Answer: Low diastereoselectivity in the epoxidation of allylic alcohols can arise from several factors. The inherent facial bias of the substrate can either complement or compete with the directing effect of the chiral catalyst.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mismatch between Substrate and Catalyst Control | The inherent stereochemistry of the allylic alcohol may favor the formation of the opposite diastereomer to the one targeted by the chiral catalyst. Ensure the correct enantiomer of the tartrate ligand (D-(-)- or L-(+)-DET/DIPT) is used to achieve the desired diastereomer. |
| Ineffective Hydrogen Bonding | For epoxidations using peracids like m-CPBA, the stereoselectivity is often directed by hydrogen bonding between the allylic alcohol and the peracid. If this interaction is weak, lower diastereoselectivity may result.[3] |
| Presence of Water | Water can interfere with the formation and stability of the chiral titanium-tartrate complex in Sharpless epoxidations, leading to reduced stereoselectivity. Ensure all reagents and solvents are anhydrous and consider using molecular sieves. |
| Incorrect Stoichiometry of Catalyst Components | The ratio of titanium(IV) isopropoxide to the chiral tartrate is critical. A slight excess of the tartrate is often used to ensure the formation of the active dimeric catalyst. |
Logical Relationship for Diastereoselectivity:
Caption: Factors influencing diastereoselectivity in allylic alcohol epoxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The two main strategies are:
-
Asymmetric Epoxidation of an Achiral Precursor: This involves the epoxidation of 2-methyl-1-butene using a chiral catalyst. The Jacobsen-Katsuki epoxidation is well-suited for this as it works on unfunctionalized alkenes.[4]
-
Kinetic Resolution of a Racemic Epoxide: This method starts with racemic this compound, and one enantiomer is selectively reacted away, leaving the other in high enantiomeric purity. The hydrolytic kinetic resolution (HKR) using a chiral (salen)Co(III) catalyst is a highly effective method for this.[5]
Q2: Our hydrolytic kinetic resolution (HKR) of racemic this compound is slow and gives poor separation of enantiomers. How can we improve this?
A2: The efficiency of the HKR is highly dependent on the catalyst and reaction conditions.
-
Catalyst Activity: Ensure the (salen)Co(III) catalyst is properly activated. The reaction involves a cooperative bimetallic mechanism where one cobalt center acts as a Lewis acid and the other delivers the hydroxide (B78521) nucleophile.[6]
-
Catalyst Loading: While low catalyst loadings (0.2-2.0 mol%) are often effective, for more challenging substrates, a slightly higher loading might be necessary.[5]
-
Water Stoichiometry: The amount of water is critical. Typically, around 0.5 to 0.7 equivalents relative to the racemic epoxide is used to achieve high ee of the remaining epoxide.
-
Solvent: The reaction can often be run neat (without solvent), which can increase the reaction rate. If a solvent is necessary, a non-coordinating solvent is preferred.
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3:
-
In Epoxidation Reactions: Over-oxidation to form diols can occur, especially if excess oxidant is used or if the reaction is not properly quenched. For some substrates, rearrangement of the epoxide can occur, particularly under acidic conditions.
-
In Kinetic Resolution: The primary "side reaction" is the formation of the diol from the undesired enantiomer. Incomplete reaction will lead to lower ee of the remaining epoxide.
Q4: How can this compound be purified from the reaction mixture?
A4: this compound is a volatile compound. Purification is typically achieved by:
-
Aqueous Workup: To remove water-soluble byproducts and catalyst residues.
-
Distillation: Fractional distillation is often effective for separating the epoxide from solvents and less volatile impurities.
-
Flash Column Chromatography: On silica (B1680970) gel can be used for smaller scale purifications, though the volatility of the epoxide can be a challenge.
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of 2-Methyl-1-butene
This is a general protocol and may require optimization.
Materials:
-
2-Methyl-1-butene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (commercial bleach)
-
Dichloromethane (anhydrous)
-
4-Phenylpyridine (B135609) N-oxide (optional additive)
-
Phosphate buffer (0.05 M, pH 11.3)
Procedure:
-
To a round-bottom flask, add 2-methyl-1-butene and (R,R)-Jacobsen's catalyst (1-5 mol%) dissolved in dichloromethane.
-
If using, add 4-phenylpyridine N-oxide (5-20 mol%).
-
Cool the mixture to 0°C.
-
Slowly add the buffered sodium hypochlorite solution over 1-2 hours with vigorous stirring.
-
Monitor the reaction by GC or TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the product's volatility.
-
Further purify by fractional distillation.
Protocol 2: Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
This protocol is adapted from general procedures for terminal epoxides.[5]
Materials:
-
Racemic this compound
-
(R,R)-(salen)Co(III)OAc catalyst
-
Water
-
Tetrahydrofuran (THF, optional)
Procedure:
-
To a flask, add racemic this compound.
-
Add the (R,R)-(salen)Co(III)OAc catalyst (0.2-2.0 mol%).
-
Cool the mixture to 0-4°C.
-
Add water (0.55 equivalents) dropwise.
-
Allow the reaction to stir at room temperature, monitoring the conversion by GC.
-
The reaction is typically complete when ~50-55% of the starting material has been consumed.
-
Purify the enantioenriched this compound directly by fractional distillation. The diol product is much less volatile.
Quantitative Data Summary (Illustrative for similar systems):
| Method | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |
| Jacobsen Epoxidation | Trisubstituted Alkenes | 60-90 | 85-95 | [1] |
| Hydrolytic Kinetic Resolution | Terminal Epoxides | 40-48 (of desired enantiomer) | >99 | [5] |
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethyl-2-methyloxirane
Welcome to the technical support center for the synthesis of 2-ethyl-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, a trisubstituted epoxide, is typically synthesized via the epoxidation of its corresponding alkene, 2-methyl-1-butene (B49056). The most prevalent methods include:
-
Peroxyacid Epoxidation: Utilizing peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for the epoxidation of alkenes.[1][2] This reaction is often carried out in a nonaqueous solvent to prevent the hydrolysis of the epoxide product.[3]
-
Halohydrin Formation and Cyclization: This two-step method involves the formation of a halohydrin from the alkene, followed by treatment with a base to induce intramolecular cyclization to the epoxide.[4]
-
Asymmetric Epoxidation: For enantiomerically pure products, the Sharpless asymmetric epoxidation is a powerful technique for allylic alcohols.[5][6][7][8] While the direct substrate for this compound is not an allylic alcohol, this method is crucial for the synthesis of chiral epoxides in general.
Q2: My epoxidation reaction with m-CPBA is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in m-CPBA epoxidations can stem from several factors. Here's a troubleshooting guide:
-
Reagent Quality: m-CPBA can degrade over time, especially if not stored properly. Use a fresh batch of m-CPBA for best results. The purity of the starting alkene, 2-methyl-1-butene, is also critical; impurities can lead to side reactions.
-
Reaction Temperature: Epoxidation reactions are exothermic. Running the reaction at too high a temperature can lead to side reactions, including the opening of the newly formed epoxide ring.[9] It is often beneficial to perform the reaction at or below room temperature.
-
Solvent Choice: The choice of solvent is important. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. Protic solvents should be avoided as they can participate in ring-opening reactions of the epoxide.[3]
-
Stoichiometry: While a 1:1 stoichiometry of alkene to peroxyacid is theoretically required, using a slight excess (1.1-1.2 equivalents) of m-CPBA can sometimes drive the reaction to completion. However, a large excess can lead to more byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction at the optimal time can prevent the degradation of the product.
Q3: I am observing significant amounts of a diol byproduct in my reaction mixture. How can I prevent this?
A3: The formation of a diol (2-methylbutane-1,2-diol) is a common side reaction resulting from the acid-catalyzed or water-induced ring-opening of the epoxide.[3][4] To minimize this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to hydrolysis of the epoxide.
-
Buffered Conditions: The byproduct of the m-CPBA reaction is meta-chlorobenzoic acid, which can catalyze the ring-opening. Adding a buffer, such as sodium bicarbonate or potassium carbonate, can neutralize this acid and prevent diol formation.
-
Non-aqueous Workup: During the workup procedure, avoid acidic aqueous solutions until the epoxide is separated from the reaction mixture.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material (2-methyl-1-butene) | Inactive m-CPBA | Use a fresh bottle of m-CPBA or test the activity of the current batch. |
| Insufficient reaction time | Monitor the reaction by TLC or GC to determine the optimal reaction time. | |
| Low reaction temperature | While high temperatures are detrimental, a temperature that is too low may slow the reaction rate significantly. Find the optimal temperature for your specific setup. | |
| Formation of significant byproducts (e.g., diol) | Presence of water | Use anhydrous solvents and dry glassware. |
| Acid-catalyzed ring-opening | Add a buffer like sodium bicarbonate to the reaction mixture. | |
| Prolonged reaction time | Optimize the reaction time to minimize product degradation. | |
| Difficulty in isolating the product | Product volatility | This compound is a relatively low-boiling point compound. Be cautious during solvent removal (rotoevaporation) to avoid product loss. Use a cooled trap. |
| Similar boiling points of product and impurities | Utilize fractional distillation or preparative gas chromatography for purification. |
Experimental Protocols
Protocol 1: Epoxidation of 2-Methyl-1-butene using m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium sulfite (B76179) (to remove excess peroxyacid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation at low temperature and pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in epoxide synthesis.
Caption: Simplified reaction pathway for m-CPBA epoxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Video: Sharpless Epoxidation [jove.com]
- 9. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Epoxidation of 2-Methyl-1-Butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the epoxidation of 2-methyl-1-butene (B49056).
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of 2-methyl-1-butene in a question-and-answer format.
Question: My reaction yields a significant amount of a diol side product, 2-methyl-1,2-butanediol (B1227803). How can I minimize its formation?
Answer: The formation of 2-methyl-1,2-butanediol is a common side product resulting from the acid-catalyzed ring-opening of the desired epoxide, 2,2-dimethyl-3-ethyloxirane, in the presence of water.[1] To minimize this side reaction, consider the following:
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Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the solvent is anhydrous. The presence of water, even in trace amounts, can lead to diol formation, especially under acidic conditions.
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Buffered Conditions: The use of a mild buffer, such as sodium bicarbonate or a phosphate (B84403) buffer, can help to neutralize any acidic byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid from m-CPBA), thus preventing the acid-catalyzed hydrolysis of the epoxide.
-
Aprotic Solvent: Employing a non-aqueous, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) can reduce the availability of water for the ring-opening reaction.[1]
Question: I am observing an unexpected peak in my GC-MS analysis that does not correspond to the epoxide or the expected diol. What could it be?
Answer: An unexpected peak could be due to a rearrangement of the epoxide, particularly if acidic conditions are present. The likely rearrangement product is 2-methylbutanal. This occurs via a mechanism known as the Meinwald rearrangement. To confirm the identity of this side product, you can compare its mass spectrum and retention time with a known standard of 2-methylbutanal. To avoid this rearrangement, it is crucial to maintain neutral or slightly basic reaction conditions.
Question: The conversion of 2-methyl-1-butene is low, even after an extended reaction time. What are the potential causes and solutions?
Answer: Low conversion can be attributed to several factors:
-
Purity of the Oxidizing Agent: Peroxy acids like m-CPBA can decompose over time. It is advisable to use a fresh batch of the oxidizing agent or to titrate it before use to determine its active oxygen content.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the oxidizing agent and lead to the formation of side products. The epoxidation of alkenes is often carried out at or below room temperature. Consider running the reaction at a lower temperature for a longer period.
-
Insufficient Amount of Oxidizing Agent: Typically, a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent is used to ensure complete conversion of the alkene.
Question: My final product is a mixture of the desired epoxide and the carboxylic acid byproduct from the oxidizing agent (e.g., m-chlorobenzoic acid). How can I effectively separate them?
Answer: The acidic byproduct can be readily removed by a simple work-up procedure. After the reaction is complete, quench any remaining oxidizing agent with a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275). Then, wash the organic layer with a saturated solution of sodium bicarbonate. This will deprotonate the carboxylic acid, making it soluble in the aqueous phase, while the neutral epoxide remains in the organic layer. Subsequent separation of the layers and drying of the organic phase will yield the purified epoxide.
Frequently Asked Questions (FAQs)
What is the primary product of the epoxidation of 2-methyl-1-butene?
The primary product is 2,2-dimethyl-3-ethyloxirane.
What are the most common side products in this reaction?
The most common side products arise from the ring-opening of the epoxide.[2] In the presence of water and an acid catalyst, the primary side product is 2-methyl-1,2-butanediol. If an alcohol is used as a solvent under acidic conditions, the corresponding ether-alcohol can also be formed. Under basic conditions, the isomeric diol, 2-methyl-1,2-butanediol, can also be formed, though typically in lower yields. Rearrangement of the epoxide to form 2-methylbutanal is another potential side reaction under acidic conditions.
Which oxidizing agents are commonly used for the epoxidation of 2-methyl-1-butene?
Commonly used oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid.[2] Hydrogen peroxide in the presence of a catalyst can also be employed.
What is the role of the solvent in this reaction?
The solvent plays a crucial role in the reaction's success. Aprotic solvents like dichloromethane, chloroform, or benzene (B151609) are often preferred to minimize the ring-opening of the epoxide.[1] Protic solvents, especially in the presence of an acid, can act as nucleophiles and lead to the formation of side products.
Data Presentation
The following table summarizes the expected products from the epoxidation of 2-methyl-1-butene and the conditions that favor their formation.
| Product | Structure | Conditions Favoring Formation |
| 2,2-Dimethyl-3-ethyloxirane | CC(C)(O1)CC1 | Neutral or slightly basic pH, aprotic solvent, anhydrous conditions. |
| 2-Methyl-1,2-butanediol | CCC(C)(O)CO | Acidic conditions in the presence of water. |
| 2-Methyl-1,2-butanediol | CCC(O)C(C)(O)C | Basic conditions in the presence of water. |
| 2-Methylbutanal | CCC(C)C=O | Acidic conditions, potentially at elevated temperatures. |
Experimental Protocols
General Protocol for the Epoxidation of 2-Methyl-1-Butene with m-CPBA
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyl-1-butene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Preparation of Oxidizing Agent Solution: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equivalents) in DCM.
-
Addition of Oxidizing Agent: Add the m-CPBA solution dropwise to the stirred solution of 2-methyl-1-butene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate and stir for 15 minutes. Separate the organic layer.
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Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x) and then with brine (1 x). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
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Further Purification (Optional): If necessary, the crude product can be further purified by distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Reaction pathways in the epoxidation of 2-methyl-1-butene.
References
Optimizing Polymerization of 2-Ethyl-2-Methyloxirane: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 2-ethyl-2-methyloxirane. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Disclaimer: Detailed experimental data specifically for the polymerization of this compound is limited in publicly available literature. Therefore, the guidance provided is largely based on established principles of oxirane and, more specifically, 2-substituted-2-oxazoline polymerization, which shares mechanistic similarities. Researchers should consider this information as a starting point and may need to perform specific optimizations for their systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The primary method for the polymerization of this compound is expected to be cationic ring-opening polymerization (CROP) . This is a common and well-established method for the polymerization of cyclic ethers (oxiranes) and related monomers like 2-substituted-2-oxazolines. Anionic ring-opening polymerization (AROP) is another possibility, though it can be more susceptible to side reactions with substituted oxiranes.
Q2: What type of initiators are suitable for the cationic ring-opening polymerization (CROP) of this compound?
A2: A variety of electrophilic initiators can be used for the CROP of oxiranes and related monomers. These include:
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Protic Acids: Strong acids like triflic acid (TfOH) or trifluoromethanesulfonic acid.
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Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic initiator for epoxide polymerization.
-
Alkylating Agents:
-
Triflates and Tosylates: Methyl triflate (MeOTf) and methyl tosylate (MeOTs) are highly effective initiators that often lead to a living/controlled polymerization, allowing for good control over molecular weight and low polydispersity.
-
Alkyl Halides: While less reactive, alkyl halides can also initiate the polymerization. The reactivity order is generally I > Br > Cl.
-
Q3: How does the choice of solvent affect the polymerization?
A3: The solvent plays a crucial role in CROP by influencing the rate of polymerization and the stability of the propagating species.
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Polar Aprotic Solvents: Acetonitrile (ACN) and dichloromethane (B109758) (DCM) are commonly used solvents that can stabilize the cationic propagating species, leading to a more controlled polymerization.
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Less Polar Solvents: Solvents like toluene (B28343) or bulk (neat) polymerization can also be used, but may lead to a less controlled process with a broader molecular weight distribution. The choice of solvent can also affect the solubility of the resulting polymer.
Q4: What are the typical temperature ranges for this polymerization?
A4: The optimal temperature for the CROP of this compound will depend on the chosen initiator and solvent. Generally, temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C). Lower temperatures may be required for highly reactive initiators to control the polymerization rate and minimize side reactions. Conversely, higher temperatures may be necessary for less reactive initiators to achieve a reasonable polymerization rate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | 1. Impure Monomer or Solvent: Water or other nucleophilic impurities can terminate the cationic polymerization. 2. Ineffective Initiator: The initiator may be degraded or not strong enough to initiate polymerization under the chosen conditions. 3. Low Temperature: The reaction temperature may be too low for the chosen initiator/monomer system. | 1. Purify Monomer and Solvent: Ensure all reagents are rigorously dried and purified before use. Distill the monomer and dry the solvent over appropriate drying agents. 2. Use a More Reactive Initiator: Switch to a more powerful initiator like methyl triflate. Verify the activity of the initiator. 3. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will be initiated at different times, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or polymer can lead to the formation of new chains with different lengths. 3. Termination Reactions: Premature termination of growing polymer chains. | 1. Choose a Fast Initiator: Select an initiator known for fast and quantitative initiation, such as methyl triflate. 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions. Ensure high monomer purity. 3. Ensure Anhydrous Conditions: Strictly exclude water and other nucleophiles that can act as terminating agents. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Inconsistent levels of impurities in the monomer, solvent, or initiator. 2. Inconsistent Reaction Setup: Variations in temperature control, stirring rate, or inert atmosphere. | 1. Standardize Reagent Purification: Implement a consistent and rigorous purification protocol for all reagents. 2. Standardize Experimental Protocol: Use a well-defined and documented protocol for setting up the reaction, including temperature control and inert gas handling. |
Experimental Protocols (Based on Analogy with 2-Ethyl-2-Oxazoline)
General Protocol for Cationic Ring-Opening Polymerization of this compound
Materials:
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This compound (monomer)
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Anhydrous solvent (e.g., acetonitrile, dichloromethane)
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Initiator (e.g., methyl triflate, methyl tosylate)
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Terminating agent (e.g., methanol (B129727), water, or a functional amine)
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Inert gas (e.g., nitrogen or argon)
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Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Monomer and Solvent Purification: The monomer, this compound, should be distilled over a suitable drying agent (e.g., CaH₂) under an inert atmosphere. The solvent should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for acetonitrile, P₂O₅ for dichloromethane).
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and then filled with an inert gas. The desired amount of anhydrous solvent is transferred to the flask via a cannula or syringe.
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Monomer Addition: The purified monomer is added to the solvent in the Schlenk flask via a syringe.
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Initiation: The reaction mixture is brought to the desired temperature. The initiator is then added via a syringe. The amount of initiator will determine the target molecular weight of the polymer (M/I ratio).
-
Polymerization: The reaction is allowed to proceed at the set temperature with stirring for a predetermined time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
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Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding a nucleophilic agent. For a hydroxyl-terminated polymer, methanol or water can be used.
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Polymer Isolation: The polymer is typically isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane). The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum.
Data Presentation
Due to the lack of specific data for this compound, the following table is a hypothetical representation of how quantitative data for its polymerization could be structured. The values are illustrative and based on trends observed for similar monomers like 2-ethyl-2-oxazoline.
Table 1: Hypothetical Effect of Initiator and Temperature on the Polymerization of this compound
| Entry | Initiator | [M]/[I] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |
| 1 | MeOTs | 50 | 80 | 24 | >95 | 4300 | 4500 | 1.15 |
| 2 | MeOTs | 100 | 80 | 48 | >95 | 8600 | 8800 | 1.20 |
| 3 | MeOTf | 50 | 60 | 12 | >95 | 4300 | 4400 | 1.10 |
| 4 | MeOTf | 100 | 60 | 24 | >95 | 8600 | 8700 | 1.12 |
| 5 | BF₃·OEt₂ | 50 | 25 | 6 | >90 | 4300 | 5200 | 1.50 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index.
Visualizations
Experimental Workflow for CROP
Caption: General experimental workflow for the cationic ring-opening polymerization.
Troubleshooting Logic for Low Polymer Yield
Technical Support Center: Troubleshooting 2-Ethyl-2-Methyloxirane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in reactions involving 2-ethyl-2-methyloxirane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reaction types for this compound, and how do they influence conversion rates?
A1: this compound primarily undergoes ring-opening reactions, which can be catalyzed by either acids or bases. The choice of catalyst fundamentally dictates the reaction mechanism and can significantly impact conversion rates.
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Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This process can follow an SN1-like or SN2-like mechanism. For tertiary epoxides like this compound, the attack often occurs at the more substituted carbon due to the stability of the resulting carbocation-like transition state.[1]
-
Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. This reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[1]
Low conversion rates can arise from an inappropriate choice of catalyst for the desired nucleophile or from reaction conditions that do not favor the chosen pathway.
Q2: My cationic ring-opening polymerization of this compound is showing low conversion. What are the likely causes?
A2: Low conversion in cationic ring-opening polymerization (CROP) of this compound can be attributed to several factors:
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Initiator Inefficiency: The choice of initiator is critical. Weak alkylating agents may lead to slow or incomplete initiation, resulting in a lower number of propagating chains and, consequently, low monomer conversion.
-
Chain Termination: Impurities such as water, alcohols, or amines can act as terminating agents, quenching the propagating cationic species and halting polymerization.[2] The presence of water can also promote side reactions, leading to the formation of diols instead of polymers.[2]
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Solvent Effects: The polarity of the solvent can influence the stability of the propagating cationic species. Solvents that do not adequately solvate the ions may lead to ion pairing, reducing the reactivity of the propagating chain end.
-
Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions and chain transfer, leading to a decrease in the overall polymer yield.
Q3: I am observing a broad or multimodal molecular weight distribution in my poly(this compound). What could be the reason?
A3: A broad or multimodal molecular weight distribution often indicates a lack of control over the polymerization process. Potential causes include:
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Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a mixture of chains with different lengths.
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Chain Transfer Reactions: The transfer of the active center to a monomer, solvent, or another polymer chain can result in the termination of one chain and the initiation of another, broadening the molecular weight distribution.
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Presence of Impurities: Protic impurities can lead to uncontrolled initiation and termination events, contributing to a broad molecular weight distribution.[3]
Troubleshooting Guide
Issue 1: Low Monomer Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst/Initiator Inactivity or Inappropriateness | - Verify the purity and activity of the catalyst/initiator. - For cationic polymerization, consider using stronger alkylating agents. - For anionic polymerization, ensure a sufficiently strong nucleophile is used. - Optimize the catalyst/initiator loading; too low a concentration may result in slow kinetics. |
| Presence of Impurities (e.g., Water) | - Ensure all reagents and solvents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - The presence of water can lead to the formation of diols, reducing the yield of the desired polymer.[2] |
| Suboptimal Reaction Temperature | - Investigate the effect of temperature on the reaction rate and conversion. Lowering the temperature may reduce side reactions, while a moderate increase could improve kinetics. For some polymerizations, an optimal temperature of around 60°C has been observed. |
| Inappropriate Solvent | - The choice of solvent can significantly impact polymerization kinetics. Experiment with solvents of varying polarity to find the optimal medium for your specific catalytic system. |
Issue 2: Poor Control Over Molecular Weight / Broad Polydispersity
| Potential Cause | Troubleshooting Steps |
| Slow Initiation Compared to Propagation | - Select an initiator that provides a rapid and quantitative initiation step. - Consider a pre-initiation step or the use of a more reactive initiator. |
| Chain Transfer Reactions | - Adjust the monomer-to-initiator ratio. - Lower the reaction temperature to minimize chain transfer events. - Choose a solvent that is less prone to participating in chain transfer. |
| Catalyst Deactivation | - Ensure the catalyst is stable under the reaction conditions. Some catalysts can be deactivated by impurities or byproducts. - In some cases, catalyst deactivation can be reversible; investigate regeneration methods if applicable. |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific initiator and desired polymer characteristics.
Materials:
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This compound (freshly distilled over CaH₂)
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Anhydrous solvent (e.g., dichloromethane, acetonitrile)
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Initiator (e.g., a strong alkylating agent like methyl triflate)
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Inert gas (Nitrogen or Argon)
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Quenching agent (e.g., methanol)
Procedure:
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Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
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Add the desired amount of anhydrous solvent to the flask via syringe.
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Add the freshly distilled this compound to the solvent.
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Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
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In a separate vial, prepare a stock solution of the initiator in the anhydrous solvent.
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Add the initiator solution dropwise to the stirred monomer solution.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.
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Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
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Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
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Isolate the polymer by filtration or decantation.
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Dry the polymer under vacuum to a constant weight.
Protocol 2: Purification of Poly(this compound) by Precipitation
This protocol is suitable for removing unreacted monomer, initiator residues, and other small-molecule impurities.
Materials:
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Crude poly(this compound)
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A good solvent for the polymer (e.g., dichloromethane, chloroform, or tetrahydrofuran)
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A non-solvent for the polymer (e.g., cold diethyl ether, hexane, or methanol)
Procedure:
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Dissolve the crude polymer in a minimal amount of the good solvent.
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Slowly add the polymer solution dropwise to a vigorously stirred, large excess (10-20 times the volume of the polymer solution) of the cold non-solvent.
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A precipitate of the purified polymer should form.
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Allow the mixture to stir for a short period to ensure complete precipitation.
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Collect the precipitated polymer by filtration using a Büchner funnel or by centrifugation.
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Wash the collected polymer with fresh non-solvent to remove residual impurities.
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Dry the purified polymer under vacuum until a constant weight is achieved.
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For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.[4]
Visualizations
References
preventing side reactions during the ring-opening of 2-ethyl-2-methyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the ring-opening of 2-ethyl-2-methyloxirane.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Question: My ring-opening reaction of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:
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Reaction Conditions:
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Temperature: The optimal temperature is crucial. For many nucleophilic ring-openings, reactions are conducted at room temperature or slightly elevated temperatures.[1] Very high temperatures can promote side reactions like polymerization. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
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Reagent Stoichiometry: An excess of the nucleophile can often drive the reaction to completion. However, a large excess may complicate purification. A molar ratio of 1.1 to 1.5 equivalents of the nucleophile to the epoxide is a good starting point.
-
-
Reagent Quality:
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Epoxide Purity: Ensure the this compound starting material is pure. Impurities can interfere with the reaction.[2]
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Nucleophile and Catalyst Quality: Use high-purity nucleophiles and catalysts. The presence of water or other impurities can deactivate catalysts or lead to unwanted side reactions, such as hydrolysis of the epoxide to a diol.
-
-
Side Reactions:
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Polymerization: Epoxides, especially under acidic conditions, are prone to polymerization.[3][4][5][6] To minimize this, use aprotic solvents and maintain a low reaction temperature. The slow addition of the epoxide to the reaction mixture can also help.
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Rearrangement: While less common for this specific substrate, acid-catalyzed conditions can sometimes lead to rearrangement products. Careful selection of the acid catalyst (e.g., a milder Lewis acid over a strong Brønsted acid) can mitigate this.
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Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
Question: I am obtaining a mixture of the two possible ring-opened isomers. How can I control the regioselectivity of the reaction?
Answer: The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.
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For Attack at the More Substituted Carbon (Tertiary Carbon):
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Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The transition state has significant carbocation-like character, which is more stable on the more substituted carbon. Therefore, the nucleophile preferentially attacks the tertiary carbon.[7][8][9]
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Recommended Conditions: Use a protic solvent (e.g., an alcohol that also acts as the nucleophile) with a catalytic amount of a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., Al(OTf)₃, Ti(O^iPr)₄).[8][10][11]
-
-
For Attack at the Less Substituted Carbon (Primary Carbon):
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Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[7][12]
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Recommended Conditions: Use a strong, negatively charged nucleophile (e.g., RO⁻, CN⁻, N₃⁻, RS⁻, or a Grignard reagent) in an aprotic solvent.[12][13][14][15]
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Quantitative Data on Regioselectivity (General Trends for Unsymmetrical Epoxides):
| Reaction Condition | Nucleophile Type | Major Product (Attack at) | Minor Product (Attack at) | Typical Regioisomeric Ratio |
| Acidic (e.g., H₂SO₄ in ROH) | Weak (e.g., ROH, H₂O) | More substituted carbon | Less substituted carbon | >90:10 (highly dependent on substrate) |
| Basic (e.g., NaOR in ROH) | Strong (e.g., RO⁻, CN⁻) | Less substituted carbon | More substituted carbon | >95:5 |
| Neutral (e.g., R-MgBr in ether) | Strong (e.g., Grignard) | Less substituted carbon | More substituted carbon | >98:2 |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the ring-opening of this compound?
A1: The most prevalent side reaction is polymerization , particularly under strong acid catalysis. This can be minimized by using mild Lewis acids, low temperatures, and controlled addition of reagents. Another potential side reaction is the formation of a diol if water is present in the reaction mixture, especially under acidic conditions. Using anhydrous solvents and reagents is crucial to prevent this.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in both the reaction rate and selectivity.
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Protic solvents (e.g., alcohols, water) can participate in the reaction as nucleophiles and are suitable for acid-catalyzed reactions.
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Aprotic polar solvents (e.g., THF, DMF, DMSO) are generally preferred for reactions with strong, anionic nucleophiles under basic conditions as they can solvate the counter-ion and enhance the nucleophilicity of the attacking species.
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Aprotic non-polar solvents (e.g., hexane, toluene) are often used for reactions involving organometallic reagents like Grignard reagents.
Q3: Can I use a Grignard reagent to open the ring of this compound? Which regioisomer should I expect?
A3: Yes, Grignard reagents (R-MgX) are excellent nucleophiles for opening epoxide rings. The reaction proceeds under basic/neutral conditions and follows an Sₙ2 mechanism. Therefore, the nucleophilic attack will occur at the less sterically hindered primary carbon of this compound, yielding a tertiary alcohol after acidic workup. For example, reacting this compound with methylmagnesium bromide (MeMgBr) will predominantly form 3-methyl-3-pentanol.[16][17]
Q4: What is a suitable experimental protocol for the acid-catalyzed ring-opening with an alcohol?
A4: The following is a general protocol that should be optimized for your specific needs:
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (as both solvent and nucleophile).
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Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., 0.1-1 mol% Al(OTf)₃) or a Brønsted acid (e.g., a few drops of concentrated H₂SO₄).
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Epoxide Addition: Cool the mixture in an ice bath and slowly add this compound (1.0 equivalent) dropwise via a syringe.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
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Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q5: What is a suitable experimental protocol for the base-catalyzed ring-opening with a strong nucleophile?
A5: The following is a general protocol using an alkoxide as the nucleophile:
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Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the corresponding alcohol and a strong base (e.g., NaH or Na metal) to generate the alkoxide in situ.
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Epoxide Addition: Once the alkoxide is formed, cool the solution in an ice bath and slowly add this compound (1.0 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product as described in the acid-catalyzed protocol.
Visualizations
Caption: Acid-Catalyzed Ring-Opening of this compound.
Caption: Base-Catalyzed Ring-Opening of this compound.
Caption: Troubleshooting Workflow for this compound Ring-Opening.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 10. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 3-Pentanol, 3-methyl- [webbook.nist.gov]
- 17. scbt.com [scbt.com]
long-term storage and handling of 2-ethyl-2-methyloxirane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of experiments involving 2-ethyl-2-methyloxirane.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound, also known as 1,2-epoxy-2-methylbutane, is a chiral epoxide.[1] Epoxides are reactive intermediates used in organic synthesis. They are valuable in the pharmaceutical industry for constructing complex molecules due to their ability to undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
2. What are the recommended long-term storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.[3] Avoid exposure to direct sunlight, heat, sparks, and open flames.
3. What is the expected shelf life of this compound?
4. What are the potential degradation pathways for this compound?
The primary degradation pathways for epoxides like this compound involve:
-
Hydrolysis: Reaction with water, which can be present as atmospheric moisture, will open the epoxide ring to form the corresponding diol (2-methyl-1,2-butanediol). This can be accelerated by acidic or basic impurities.
-
Polymerization: In the presence of certain contaminants or catalysts (acids or bases), epoxides can undergo polymerization.[4] This can result in a viscous liquid or a solid residue.
-
Oxidation: While generally stable to oxidation, prolonged exposure to air and light, especially at elevated temperatures, can lead to oxidative degradation.
5. What personal protective equipment (PPE) should be used when handling this compound?
It is essential to handle this compound in a well-ventilated fume hood. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an organic vapor cartridge is advised.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Low Reagent Purity: The this compound may have degraded due to improper storage. 2. Insufficient Catalyst: For catalyzed reactions, the catalyst may be inactive or used in an insufficient amount. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Verify Purity: Check the purity of the this compound using techniques like GC-MS or NMR. If degraded, use a fresh batch. 2. Check Catalyst: Use a fresh, active catalyst at the recommended concentration. 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress. |
| Formation of Unexpected Isomer | 1. Incorrect Reaction Conditions: The regioselectivity of the ring-opening reaction is highly dependent on the pH of the reaction medium. | 1. Review Reaction Mechanism: Under basic conditions (e.g., with strong nucleophiles like Grignard reagents or alkoxides), the nucleophile attacks the less sterically hindered carbon (SN2 mechanism).[5][6] Under acidic conditions, the nucleophile attacks the more substituted carbon due to the development of a partial positive charge (SN1-like mechanism).[7][8] Ensure your reaction conditions align with the desired regioisomer. |
| Polymerization of the Reagent | 1. Contamination: The this compound or the reaction mixture may be contaminated with acidic or basic impurities that can catalyze polymerization.[4] 2. High Temperature: Elevated temperatures can promote polymerization. | 1. Use Pure Reagents and Solvents: Ensure all reagents and solvents are pure and dry. 2. Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating. 3. Use Inhibitors: For bulk storage, the addition of a polymerization inhibitor may be considered, but this must be removed before use in synthesis. |
| Cloudy Appearance of Cured Epoxy (in polymer applications) | 1. High Humidity: Moisture in the air can react with the epoxy during curing, leading to a cloudy or "blushing" effect.[9] | 1. Control Environment: Conduct the curing process in a controlled environment with low humidity (ideally below 60%).[9] 2. Use Dehumidifiers: If working in a humid environment, use a dehumidifier to lower the moisture content in the air. |
Experimental Protocols
General Protocol for a Nucleophilic Ring-Opening Reaction (Basic Conditions)
This protocol describes a general procedure for the reaction of this compound with a nucleophile under basic conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, Grignard reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous solvent in the flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Dissolve this compound in the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred nucleophile solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature or warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (for Grignard reagents) or water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for Stability Testing
This protocol provides a general framework for assessing the stability of this compound under specific storage conditions, based on established guidelines for chemical stability testing.[3][10]
Objective: To determine the stability of this compound over time under defined temperature and humidity conditions.
Procedure:
-
Sample Preparation: Dispense aliquots of a single batch of high-purity this compound into multiple, inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
Storage Conditions:
-
Testing Schedule:
-
Initial Analysis (Time 0): Analyze a sample immediately to establish the initial purity and impurity profile.
-
Long-Term Study: Test samples at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months).
-
Accelerated Study: Test samples at shorter intervals (e.g., 1, 3, 6 months).
-
-
Analytical Methods:
-
Purity Assay: Use a validated stability-indicating method, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a suitable detector, to determine the percentage of this compound remaining.
-
Impurity Profiling: Identify and quantify any degradation products. Mass spectrometry (MS) coupled with GC or LC can be used for identification.
-
Appearance: Visually inspect the samples for any changes in color, clarity, or for the formation of precipitates.
-
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. The shelf life or retest period can be estimated as the time at which the purity drops below a predetermined specification (e.g., 95%).
Visualizations
Caption: General workflow for a chemical synthesis experiment.
Caption: A logical approach to troubleshooting failed experiments.
References
- 1. 2-Ethyloxirane;2-methyloxirane;oxirane | C9H18O3 | CID 44152694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. astrochemical.com [astrochemical.com]
- 5. Two RP-HPLC assay methods with different chromatographic approaches for the simultaneous estimation of bambuterol and its main degradation product, terbutaline†,10.1039/C9AY00123A – 960化工网 [m.chem960.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Chemical degradation of wastes of antineoplastic agents amsacrine, azathioprine, asparaginase and thiotepa. | Semantic Scholar [semanticscholar.org]
- 8. wisebond.com [wisebond.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Polymerization of 2-Ethyl-2-methyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the polymerization of 2-ethyl-2-methyloxirane.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on catalyst-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Monomer Conversion | Catalyst Poisoning: Impurities in the monomer, solvent, or reaction atmosphere (e.g., water, oxygen, sulfur compounds) can poison the catalyst.[1][2] | 1. Purify Monomer and Solvent: Ensure rigorous purification of this compound and the reaction solvent to remove inhibitors. Techniques like distillation over a suitable drying agent (e.g., CaH₂) are recommended. 2. Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.[2] 3. Use of Scavengers: In coordination polymerization, adding a scavenging agent like trialkylaluminum can help remove trace impurities.[2] |
| Catalyst Fouling: Deposition of byproducts or oligomers on the catalyst surface can block active sites.[3] This is particularly relevant in heterogeneous catalysis. | 1. Optimize Reaction Conditions: Adjust temperature and monomer concentration to minimize side reactions that lead to fouling. 2. Catalyst Support Modification: If using a supported catalyst, consider modifying the support to reduce byproduct adsorption. | |
| Incorrect Catalyst Activation: The catalyst may not be in its active form. | 1. Review Activation Protocol: Double-check the catalyst activation procedure against the established protocol. For multi-component catalyst systems, ensure the correct order of addition and stoichiometry of activators. 2. Verify Activator Quality: Ensure the purity and activity of any co-catalysts or activators being used. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Chain Transfer Reactions: Impurities or certain functional groups on the monomer or solvent can act as chain transfer agents, leading to the formation of new polymer chains of varying lengths. | 1. Purify Reactants: As with catalyst poisoning, rigorous purification of all reaction components is crucial. 2. Solvent Selection: Choose a solvent that is inert and does not participate in chain transfer reactions. |
| Slow Initiation Compared to Propagation: If the initiation of new polymer chains is slow relative to the rate of chain growth, it can result in a broad distribution of chain lengths. | 1. Optimize Initiator/Catalyst System: Select a catalyst/initiator system known for rapid and efficient initiation for this type of monomer. 2. Adjust Temperature: In some cases, adjusting the reaction temperature can influence the relative rates of initiation and propagation. | |
| Catalyst Deactivation During Polymerization: If the catalyst deactivates over the course of the reaction, it can lead to incomplete polymerization of some chains. | 1. Monitor Reaction Kinetics: Track monomer conversion over time to assess catalyst stability. A decrease in the rate of polymerization may indicate deactivation. 2. Improve Reaction Purity: Minimize impurities that can lead to catalyst deactivation. | |
| Side Reactions (e.g., Formation of Cyclic Oligomers) | Backbiting Reactions: The growing polymer chain end can attack a position on its own backbone, leading to the formation of cyclic byproducts. | 1. Optimize Catalyst System: Some catalysts are more prone to promoting backbiting than others. Consider screening different catalysts. 2. Adjust Reaction Conditions: Lowering the reaction temperature can sometimes suppress backbiting reactions. |
| Isomerization of the Monomer: The catalyst may induce isomerization of the epoxide monomer. | 1. Catalyst Selection: Choose a catalyst with high selectivity for ring-opening polymerization over isomerization. | |
| Change in Polymer Properties (e.g., Color, Viscosity) | Thermal Degradation of Catalyst or Polymer: High reaction temperatures can lead to the degradation of the catalyst or the resulting polymer.[3] | 1. Optimize Temperature: Conduct the polymerization at the lowest effective temperature to achieve the desired conversion and molecular weight. 2. Use of Stabilizers: In some cases, adding thermal stabilizers may be beneficial, although their compatibility with the catalyst must be verified. |
| Catalyst Residues in the Final Polymer: Residual catalyst can affect the polymer's properties and long-term stability. | 1. Catalyst Removal: Implement a post-polymerization purification step to remove catalyst residues. This may involve precipitation of the polymer followed by washing, or passing a solution of the polymer through a column of a suitable adsorbent. 2. Catalyst Deactivation/Quenching: At the end of the polymerization, add a quenching agent to deactivate the catalyst and facilitate its removal.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the polymerization of this compound?
A1: The polymerization of substituted epoxides like this compound can be initiated by various types of catalysts, including:
-
Anionic Initiators: Strong bases such as alkali metal alkoxides or hydroxides can be used for the ring-opening polymerization of epoxides.[5]
-
Cationic Initiators: Lewis acids (e.g., BF₃, AlCl₃, SnCl₄) and protonic acids are effective for cationic ring-opening polymerization.[6]
-
Coordination Catalysts: These are typically metal-based systems, such as aluminum- or zinc-based complexes, which can offer better control over the polymerization and stereochemistry.[3]
-
Organocatalysts: Metal-free catalysts, such as N-heterocyclic carbenes (NHCs) and borane (B79455) derivatives, have emerged as effective catalysts for epoxide polymerization.[2]
Q2: How can I detect catalyst deactivation during my experiment?
A2: Catalyst deactivation can be inferred from several observations during the polymerization:
-
Slowing Polymerization Rate: A noticeable decrease in the rate of monomer consumption over time can indicate that the catalyst is losing its activity.
-
Incomplete Monomer Conversion: If the reaction stalls before reaching the expected monomer conversion, it is a strong indicator of catalyst deactivation.
-
Changes in Polymer Properties: A broadening of the molecular weight distribution (PDI) or the formation of undesired side products can be a consequence of catalyst deactivation.
Q3: What analytical techniques can be used to investigate catalyst deactivation?
A3: Several analytical techniques can provide insights into the causes of catalyst deactivation:
-
Spectroscopic Methods (NMR, IR): These can be used to analyze the polymer and identify any side products or changes in the polymer structure that might suggest a particular deactivation pathway.
-
Chromatographic Methods (GPC/SEC): Gel permeation chromatography is essential for monitoring the molecular weight and PDI of the polymer, which can be affected by catalyst deactivation.
-
Surface-Sensitive Techniques (for heterogeneous catalysts): Techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) can be used to analyze the surface of heterogeneous catalysts for evidence of poisoning, fouling, or sintering.
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The feasibility and method of regeneration depend on the deactivation mechanism:
-
Fouling: Deactivation due to the deposition of carbonaceous materials (coking) can sometimes be reversed by carefully controlled oxidation to burn off the deposits.
-
Poisoning: If the poison is reversibly adsorbed, it may be possible to remove it by washing or thermal treatment. However, strong chemisorption of poisons often leads to irreversible deactivation.
-
Sintering: Thermal degradation leading to the agglomeration of catalyst particles is generally irreversible.
For homogeneous catalysts, regeneration is typically not practical, and the focus is on preventing deactivation in the first place.
Experimental Protocols
General Protocol for Bulk Polymerization of this compound (Illustrative Example)
This protocol provides a general guideline. The specific catalyst, temperature, and reaction time will need to be optimized for the desired polymer characteristics.
Materials:
-
This compound (rigorously purified)
-
Catalyst (e.g., a Lewis acid or a coordination complex)
-
Inert solvent for catalyst dissolution (if necessary, and rigorously purified)
-
Quenching agent (e.g., methanol)
-
Solvent for polymer precipitation (e.g., methanol (B129727) or hexane)
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Monomer and Catalyst Charging: In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with the desired amount of purified this compound.
-
Catalyst Addition: If the catalyst is a solid, add it directly to the monomer. If it is a liquid or needs to be dissolved, prepare a stock solution in a dry, inert solvent and add the required volume to the monomer with vigorous stirring.
-
Polymerization: Immerse the reaction flask in a temperature-controlled oil bath set to the desired reaction temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and GPC (to determine molecular weight and PDI).
-
Termination/Quenching: Once the desired conversion is reached, or if the reaction stalls, terminate the polymerization by adding a quenching agent (e.g., a small amount of methanol).
-
Polymer Isolation: Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane (B109758) or THF). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Visualizations
Logical Flow for Troubleshooting Low Polymer Conversion
Caption: Troubleshooting workflow for low monomer conversion.
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 4. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
scale-up challenges for the synthesis of 2-ethyl-2-methyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-ethyl-2-methyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and scalable methods for the synthesis of this compound are:
-
Epoxidation of 2-methyl-1-butene (B49056): This method involves the direct oxidation of the double bond in 2-methyl-1-butene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).
-
Corey-Chaykovsky Reaction of Butan-2-one: This reaction utilizes a sulfur ylide, generated from a sulfonium (B1226848) or sulfoxonium salt, to convert the ketone (butan-2-one) into the corresponding epoxide.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during scale-up are associated with the exothermic nature of the reactions.[1]
-
Thermal Runaway: Epoxidation reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing a thermal runaway.[1]
-
Peroxy Acid Instability: Peroxy acids like m-CPBA can be explosive under certain conditions.[2] Commercial grades of m-CPBA are typically stabilized with water and 3-chlorobenzoic acid to reduce the hazard.
-
Flammable Solvents and Reagents: Both synthesis routes often use flammable solvents and reagents, which require careful handling, especially at a larger scale. 2-methyl-1-butene is an extremely flammable liquid and vapor.
-
Byproduct Hazards: The Corey-Chaykovsky reaction produces dimethyl sulfide (B99878) (DMS) or dimethyl sulfoxide (B87167) (DMSO) as byproducts. DMS is a volatile and odorous compound.[3]
Q3: How can I purify this compound after synthesis?
A3: Fractional distillation is the most common method for purifying this compound, which is a volatile liquid. This technique separates the product from unreacted starting materials, solvents, and byproducts based on differences in their boiling points. The efficiency of the separation depends on the fractionating column used.
Troubleshooting Guides
Route 1: Epoxidation of 2-methyl-1-butene
This section addresses common issues encountered during the synthesis of this compound via the epoxidation of 2-methyl-1-butene.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring with TLC or GC. - Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. Consider a modest increase in temperature if the reaction is sluggish, but be mindful of byproduct formation. |
| Suboptimal Reagent Ratio | - m-CPBA Stoichiometry: Use a slight excess of m-CPBA (1.1-1.2 equivalents) to ensure complete conversion of the alkene. A large excess can lead to more byproducts. |
| Presence of Water | - Anhydrous Conditions: While commercial m-CPBA contains some water for stability, excess water in the reaction mixture can lead to hydrolysis of the epoxide to form a diol. Use anhydrous solvents. |
| Product Loss During Workup | - Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. - Distillation: Use an efficient fractional distillation setup to minimize loss of the volatile product. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Removal |
| 2-methylbutane-1,2-diol | Hydrolysis of the epoxide ring, often catalyzed by acidic byproducts or water.[2] | - Workup: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction to remove acidic byproducts. - Purification: The diol is significantly less volatile than the epoxide and can be separated by fractional distillation. |
| 3-Chlorobenzoic acid | Byproduct from the m-CPBA oxidant. | - Workup: Wash the organic layer with a basic solution (e.g., sodium bicarbonate or sodium carbonate) to extract the acidic byproduct. |
| Unreacted 2-methyl-1-butene | Incomplete reaction. | - Reaction Monitoring: Ensure complete consumption of the starting material. - Purification: Can be separated from the product by fractional distillation due to its lower boiling point. |
Route 2: Corey-Chaykovsky Reaction of Butan-2-one
This section provides guidance for troubleshooting the synthesis of this compound from butan-2-one using a sulfur ylide.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | - Base Strength: A strong base (e.g., NaH, n-BuLi) is required to deprotonate the sulfonium salt.[4] Ensure the base is fresh and of sufficient strength. - Anhydrous Conditions: The ylide is reactive towards water. Use anhydrous solvents and reagents. |
| Side Reactions of the Ketone | - Enolate Formation: In the presence of a strong base, butan-2-one can form an enolate, which can lead to side reactions. Add the ketone to the pre-formed ylide solution to minimize this. - Reaction Temperature: Higher temperatures can favor side reactions. Maintain the recommended reaction temperature.[5] |
| Ylide Instability | - Temperature Control: Some sulfur ylides are unstable at higher temperatures. Generate and use the ylide at low temperatures if necessary.[6] |
| Product Loss During Workup | - Extraction: Ensure thorough extraction of the epoxide from the reaction mixture. - Purification: Use a careful fractional distillation to isolate the volatile product. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Removal |
| Dimethyl sulfide (DMS) or Dimethyl sulfoxide (DMSO) | Byproducts of the reaction.[3] | - Purification: These can be removed by fractional distillation. DMSO has a high boiling point, while DMS is more volatile. |
| Unreacted Butan-2-one | Incomplete reaction. | - Reaction Monitoring: Monitor the reaction to ensure full conversion of the ketone. - Purification: Butan-2-one can be separated from the epoxide by fractional distillation. |
| β-hydroxymethyl sulfide | A known byproduct when using n-BuLi as the base with certain sulfur ylides.[4] | - Base Selection: Consider using NaH as the base to minimize this side reaction. - Purification: This higher boiling point impurity can be removed by fractional distillation. |
Experimental Protocols
Synthesis of this compound via Epoxidation of 2-methyl-1-butene
Materials:
-
2-methyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methyl-1-butene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of 2-methyl-1-butene via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated 3-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
Synthesis of this compound via Corey-Chaykovsky Reaction
Materials:
-
Trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide
-
Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF)
-
Butan-2-one
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure (using Sodium Hydride):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous DMSO.
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise to the stirred suspension at room temperature.
-
Heat the mixture to around 50 °C until the evolution of hydrogen ceases and a clear solution of the ylide is formed.
-
Cool the ylide solution to room temperature.
-
Slowly add butan-2-one (1.0 equivalent) to the ylide solution, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Caption: Overview of the two primary synthesis routes to this compound.
Caption: Logical workflow for troubleshooting low product yield.
Caption: Important safety considerations for scaling up the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethyl-2-methyloxirane and Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to 1,2-difunctionalized compounds. The reactivity and regioselectivity of this transformation are highly dependent on the epoxide's substitution pattern and the reaction conditions. This guide provides an objective comparison of the reactivity of two unsymmetrical epoxides: the sterically hindered 2-ethyl-2-methyloxirane and the commonly used propylene (B89431) oxide. This analysis is supported by established mechanistic principles and experimental observations from related compounds.
Fundamental Principles of Epoxide Reactivity
The high reactivity of epoxides stems from their significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[1] The regiochemical outcome of these reactions is governed by a balance of two primary factors:
-
Steric Effects: In reactions proceeding via an SN2 mechanism, typically under basic or nucleophilic conditions, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom.[1][2]
-
Electronic Effects: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. The transition state develops significant positive charge (carbocation-like character) on the carbon atom that can best stabilize it—the most substituted carbon. This directs the nucleophile to attack at this more substituted position in a mechanism that has both SN1 and SN2 characteristics.[2][3][4]
Comparative Reactivity Analysis
Propylene oxide (2-methyloxirane) features a primary (C1) and a secondary (C2) carbon. In contrast, this compound possesses a secondary (C3) and a more sterically encumbered quaternary (C2) carbon. These structural differences lead to distinct reactivity profiles.
Regioselectivity of Ring-Opening
The choice of acidic versus basic conditions dictates the site of nucleophilic attack and, therefore, the final product structure.
| Epoxide | Reagents & Conditions | Mechanism | Site of Attack | Major Product |
| Propylene Oxide | NaOCH₃ / CH₃OH (Basic) | SN2 | C1 (Primary - less hindered) | 1-methoxy-2-propanol |
| H₂SO₄ / CH₃OH (Acidic) | SN1-like | C2 (Secondary - more substituted) | 2-methoxy-1-propanol | |
| This compound | NaOCH₃ / CH₃OH (Basic) | SN2 | C3 (Secondary - less hindered) | 1-methoxy-2-methyl-2-butanol |
| H₂SO₄ / CH₃OH (Acidic) | SN1-like | C2 (Quaternary - more substituted) | 2-methoxy-2-methyl-1-butanol |
Relative Reaction Rates
| Reaction Type | Epoxide | Controlling Factor | Predicted Relative Rate | Rationale |
| Base-Catalyzed (SN2) | Propylene Oxide | Steric Hindrance | Faster | The nucleophile attacks the unhindered primary carbon, leading to a faster reaction rate. |
| This compound | Steric Hindrance | Slower | Even the "less hindered" secondary carbon is subject to steric shielding from the adjacent quaternary center, slowing the rate of nucleophilic attack compared to the primary carbon of propylene oxide. | |
| Acid-Catalyzed (SN1-like) | Propylene Oxide | Carbocation Stability | Slower | The transition state is stabilized by a secondary carbocation-like center. |
| This compound | Carbocation Stability | Faster | The transition state involves a highly stable quaternary carbocation-like center, which significantly lowers the activation energy and accelerates the reaction.[5][6] |
Reaction Mechanisms and Visualizations
The divergent pathways under basic and acidic conditions are visualized below.
Base-Catalyzed Ring-Opening (SN2 Pathway)
Under basic conditions, the reaction proceeds via a standard SN2 mechanism. The nucleophile directly attacks the least sterically hindered carbon atom, forcing the ring to open.
Acid-Catalyzed Ring-Opening (SN1-like Pathway)
In an acidic medium, the epoxide oxygen is protonated first. The C-O bond to the more substituted carbon begins to break, creating a transition state with significant positive charge on this carbon. This is then captured by the nucleophile.
Experimental Protocols
The following is a general procedure for conducting the alcoholysis of an epoxide, which can be adapted to study the kinetics and regioselectivity of both propylene oxide and this compound.
General Procedure for Catalytic Ring-Opening with Methanol (B129727)
Materials:
-
Epoxide (Propylene oxide or this compound)
-
Anhydrous Methanol (Solvent and Nucleophile)
-
Catalyst (Sodium methoxide (B1231860) for basic conditions; Sulfuric acid for acidic conditions)
-
Anhydrous solvent for quenching (e.g., diethyl ether)
-
Quenching solution (Saturated aq. NH₄Cl for basic reaction; Saturated aq. NaHCO₃ for acidic reaction)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Internal standard for analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: A solution of the epoxide (1.0 eq) and an internal standard in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Initiation: The catalyst (e.g., 0.05 eq of H₂SO₄ or NaOCH₃) is added to the stirred solution. This marks time zero for kinetic studies.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals. Each aliquot is immediately quenched by adding it to a vial containing diethyl ether and the appropriate quenching solution.
-
Workup: After the reaction is complete (as determined by TLC or GC analysis), the bulk mixture is diluted with diethyl ether and washed with the appropriate quenching solution, followed by brine.
-
Isolation and Analysis: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is analyzed by ¹H NMR and GC-MS to determine the conversion and the ratio of regioisomers.
Experimental Workflow Diagram
Conclusion
The reactivity of this compound and propylene oxide is a clear illustration of fundamental principles in physical organic chemistry.
-
Propylene oxide offers a balance of reactivity at both its primary and secondary carbons, making it a versatile substrate where the reaction outcome is readily controlled by the choice of acidic or basic catalysis.
-
This compound , due to its quaternary carbon, presents a more extreme case. Its SN2 reactivity is significantly diminished by steric hindrance, while its SN1-like reactivity is enhanced by the formation of a highly stable tertiary carbocation-like intermediate.
For professionals in drug development and chemical synthesis, understanding these predictable differences is crucial for designing efficient synthetic routes, controlling regioselectivity, and anticipating reaction rates for structurally diverse epoxides.
References
Validating the Structure of 2-Ethyl-2-Methyloxirane Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of chiral molecules is a cornerstone of modern drug discovery and development. For trisubstituted epoxides like 2-ethyl-2-methyloxirane and its derivatives, confirming both the connectivity and the absolute stereochemistry is a critical step that influences biological activity and pharmacological properties. This guide provides a comparative overview of key analytical techniques for the structural validation of these valuable synthetic intermediates, complete with experimental protocols and performance data to inform methodological selection.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific structural question being addressed—be it constitutional isomerism or enantiomeric purity. The following table summarizes the performance of common analytical techniques in the structural validation of this compound derivatives.
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity, relative stereochemistry | High | Medium | Provides detailed structural framework and bonding environment. | May require 2D techniques (COSY, HSQC, HMBC) for complex derivatives; absolute stereochemistry not directly determined. |
| GC-MS (EI) | Molecular weight, fragmentation pattern | High | High | Excellent for confirming molecular weight and identifying known compounds through library matching. | Fragmentation can be complex; stereochemical information is generally lost. |
| Chiral GC-MS | Enantiomeric separation and quantification | High | High | The gold standard for determining enantiomeric excess (ee) and confirming enantiomeric purity. | Requires a specific chiral stationary phase; method development can be time-consuming. |
| Computational (DP4+) | Probabilistic assignment of stereochemistry | N/A | Low | Powerful tool for assigning relative and absolute stereochemistry when combined with experimental NMR data. | Requires significant computational resources and expertise; accuracy depends on the quality of input data. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable structural validation. Below are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and relative stereochemistry of this compound derivatives.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Protons on the oxirane ring typically appear in the 2.5-3.5 ppm region[1].
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of complex derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
Data Analysis:
-
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 86.[2]
-
Characteristic fragment ions for epoxides often arise from cleavage of the C-C bond opposite the oxygen atom and rearrangements. Common fragments for alkyl-substituted oxiranes include the loss of alkyl groups. For this compound, key fragments would be expected at m/z 71 (M-CH₃) and m/z 57 (M-C₂H₅).
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)
Objective: To separate and quantify the enantiomers of a chiral this compound derivative.
Instrumentation: As for GC-MS, but with a chiral stationary phase column.
GC Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXse or Hydrodex β-3P).[3][4] The choice of the specific chiral stationary phase is critical and may require screening of different columns for optimal separation.[5][6]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 220-250°C.
-
Oven Temperature Program: This is highly dependent on the specific derivative and column. A typical starting point is a low initial temperature (e.g., 60°C) with a slow ramp rate (e.g., 2°C/min) to a final temperature of around 180-200°C.[7]
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions: As described for standard GC-MS.
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (ee) can be calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Mandatory Visualizations
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: A workflow for the structural validation of this compound derivatives.
Signaling Pathway of Analytical Data Integration
This diagram illustrates how data from different analytical techniques are integrated to arrive at a conclusive structural assignment.
Caption: Integration of analytical data for structural elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C5H10O | CID 121763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as 2-ethyl-2-methyloxirane, a versatile building block in asymmetric synthesis. The stereochemical purity of this epoxide can significantly influence the outcome of subsequent reactions and the properties of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. |
| Sample Volatility | High (analyte must be volatile) | Wide range (non-volatile compounds can be analyzed) | Wide range |
| Resolution | Excellent for volatile compounds. | High, with a wide variety of chiral stationary phases available. | Dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Lower (mg to µg level) |
| Analysis Time | Fast (typically 10-30 minutes) | Moderate (typically 15-45 minutes) | Fast (for sample preparation and data acquisition) |
| Sample Preparation | Simple, direct injection of diluted sample. | May require solvent exchange depending on the mobile phase. | Requires the addition of a chiral auxiliary. |
| Instrumentation Cost | Moderate | High | Very High |
| Method Development | Relatively straightforward. | Can be complex due to the variety of columns and mobile phases. | Requires screening of chiral auxiliaries. |
| Quantitative Accuracy | High | High | Good, but can be affected by integration errors. |
| Quantitative Precision | High | High | Good |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of small, aliphatic epoxides and can be adapted for this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers and is well-suited for the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: A cyclodextrin-based stationary phase, such as a Chirasil-DEX CB column, is recommended for the separation of epoxide enantiomers.[1]
Experimental Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Hydrogen or Helium
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Isothermal at 50-70°C to achieve baseline separation.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., hexane), split injection.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers great versatility in method development due to the wide array of available chiral stationary phases (CSPs) and mobile phases.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: Polysaccharide-based CSPs, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are often effective for the separation of epoxide enantiomers.
Experimental Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm I.D., 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the GC method. Method validation should be performed to determine linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). For similar chiral separations, linearity with R² > 0.999, precision with RSD < 2%, and accuracy with recovery between 98-102% are achievable.[2]
NMR Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral auxiliary to induce chemical shift differences between the enantiomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Methods:
-
Chiral Solvating Agents (CSAs):
-
Principle: Non-covalent interaction between the enantiomers and a chiral solvating agent forms transient diastereomeric complexes, leading to separate NMR signals for each enantiomer. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are a common type of CSA.
-
Protocol:
-
Dissolve a known amount of this compound (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral solvating agent to the NMR tube and acquire a spectrum after each addition until baseline separation of a proton signal (e.g., one of the methylene (B1212753) protons of the oxirane ring) is observed for the two enantiomers.
-
Integrate the separated signals to determine the ratio of the enantiomers.
-
-
-
Chiral Derivatizing Agents (CDAs):
-
Principle: Covalent reaction of the enantiomers with an enantiomerically pure chiral derivatizing agent forms stable diastereomers, which have distinct NMR spectra.[3] This method is generally not directly applicable to epoxides without a suitable functional group for derivatization. However, the epoxide ring could be opened with a chiral nucleophile to form diastereomers that could then be analyzed by NMR.
-
Data Analysis: The enantiomeric excess is calculated from the integral values of the resolved signals corresponding to each enantiomer: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using the described analytical methods.
Caption: General workflow for the determination of enantiomeric excess.
Conclusion
The choice of analytical method for determining the enantiomeric excess of this compound is a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis. Chiral GC offers a rapid and sensitive method for this volatile epoxide. Chiral HPLC provides greater flexibility in method development and is suitable for a broader range of analytes. NMR spectroscopy, particularly with chiral solvating agents, offers a very fast, albeit less sensitive, approach that avoids chromatographic separation. For routine quality control where high throughput is required, a validated chiral GC or HPLC method is often preferred. For rapid screening or mechanistic studies, NMR can be a valuable tool. The selection of the optimal method will ultimately depend on the specific research or development context.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral epoxides is a cornerstone of modern organic chemistry, providing essential building blocks for the pharmaceutical and fine chemical industries. Among these, 2-ethyl-2-methyloxirane, a trisubstituted epoxide, presents a synthetic challenge that requires highly selective and efficient catalytic systems. This guide provides a comparative overview of the leading catalysts for the asymmetric epoxidation of the corresponding prochiral alkene, 2-methyl-1-butene (B49056).
This comparison focuses on two of the most successful and widely utilized methodologies for the asymmetric epoxidation of unfunctionalized trisubstituted alkenes: the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes, and the Shi epoxidation, an organocatalytic approach utilizing a fructose-derived ketone.
While specific performance data for the asymmetric epoxidation of 2-methyl-1-butene is not extensively reported in the literature, this guide presents data from structurally similar aliphatic trisubstituted alkenes to provide a relevant and insightful comparison of these catalytic systems.
Performance Comparison of Catalysts
The following table summarizes the performance of Jacobsen-Katsuki and Shi catalysts in the asymmetric epoxidation of representative aliphatic trisubstituted alkenes. This data is intended to provide a comparative baseline for researchers considering these methods for the synthesis of this compound.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Jacobsen-Katsuki | ||||||||||
| (R,R)-Jacobsen's Catalyst | 1-Methylcyclohexene | 4 | m-CPBA | CH₂Cl₂ | 8 | 0 | 85 | 88 | 21 | 2.7 |
| (R,R)-Jacobsen's Catalyst | (E)-4-Methyl-2-pentene | 2 | NaOCl | CH₂Cl₂/H₂O | 12 | 0 | 78 | 92 | 39 | 3.3 |
| Shi Epoxidation | ||||||||||
| Shi's Fructose-derived Ketone | 1-Methylcyclohexene | 20 | Oxone | CH₃CN/DMM/H₂O | 6 | 0 | 91 | 94 | 4.6 | 0.8 |
| Shi's Fructose-derived Ketone | (E)-4,4-Dimethyl-2-pentene | 30 | Oxone | CH₃CN/DMM/H₂O | 24 | 0 | 88 | 97 | 2.9 | 0.1 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Experimental Protocols
Jacobsen-Katsuki Epoxidation (General Procedure)
This protocol is a general guideline for the asymmetric epoxidation of unfunctionalized trisubstituted alkenes using Jacobsen's catalyst.[1][2]
Materials:
-
(R,R)- or (S,S)-Jacobsen's catalyst ((R,R)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride)
-
Alkene (e.g., 2-methyl-1-butene)
-
Oxidant (e.g., buffered sodium hypochlorite (B82951) (NaOCl) solution or m-chloroperoxybenzoic acid (m-CPBA))
-
4-Phenylpyridine (B135609) N-oxide (PPNO) (optional, as an axial ligand to improve catalyst performance)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Phosphate buffer (0.05 M, pH 11.3 for NaOCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and, if used, 4-phenylpyridine N-oxide (0.1 mmol) in dichloromethane (5 mL).
-
Add the Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
If using NaOCl: Slowly add a pre-cooled (0 °C) buffered aqueous solution of sodium hypochlorite (1.5 mmol) over 1-2 hours with vigorous stirring.
-
If using m-CPBA: Dissolve m-CPBA (1.5 mmol) in dichloromethane (5 mL) and add it dropwise to the reaction mixture over 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (if using m-CPBA) or by separating the layers (if using NaOCl).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
Shi Epoxidation (General Procedure)
This protocol is a general guideline for the asymmetric epoxidation of trisubstituted alkenes using Shi's fructose-derived ketone catalyst.[3][4]
Materials:
-
Shi's fructose-derived ketone catalyst
-
Alkene (e.g., 2-methyl-1-butene)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, prepare a buffer solution by dissolving potassium carbonate in deionized water to achieve a pH of approximately 10.5.
-
To a separate flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), acetonitrile (5 mL), and dimethoxymethane (2.5 mL).
-
Add the Shi's ketone catalyst (0.2-0.3 mmol, 20-30 mol%).
-
To this mixture, add the aqueous buffer solution and tetrabutylammonium bromide (if used).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve Oxone® (1.5 mmol) in the aqueous buffer solution.
-
Add the Oxone® solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral epoxide.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparison of different catalytic systems for the asymmetric synthesis of this compound.
Caption: Workflow for Catalyst Comparison in Asymmetric Epoxidation.
Concluding Remarks
Both the Jacobsen-Katsuki epoxidation and the Shi epoxidation present viable and powerful strategies for the asymmetric synthesis of trisubstituted epoxides like this compound.
The Jacobsen-Katsuki epoxidation offers the advantage of being a metal-catalyzed system, which can exhibit high turnover numbers and frequencies, making it potentially more efficient for larger-scale synthesis.[5] The catalyst is well-defined and has been extensively studied, offering a degree of predictability.
The Shi epoxidation , on the other hand, is a prime example of organocatalysis, avoiding the use of transition metals which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.[3] The catalyst is derived from a readily available and inexpensive chiral source (fructose).[4]
The choice between these two excellent catalytic systems will depend on the specific requirements of the synthesis, including scale, cost considerations, desired enantiopurity, and tolerance for metal catalysts in the final product. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to develop an optimized process for the asymmetric synthesis of this compound.
References
A Comparative Guide to the Ring-Opening of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and materials science industries. 2-Ethyl-2-methyloxirane, an unsymmetrical epoxide, presents a valuable case study in regioselectivity under different catalytic conditions. This guide provides a comparative analysis of its ring-opening reactions under acidic and basic conditions, detailing the underlying mechanisms and expected product outcomes. While extensive qualitative data exists, a comprehensive search of publicly available literature did not yield specific quantitative kinetic data such as rate constants or activation energies for this particular substrate.
Regioselectivity in Epoxide Ring-Opening
The regiochemical outcome of the nucleophilic attack on the this compound ring is dictated by the reaction conditions. The two carbons of the epoxide ring are sterically and electronically distinct: one is a tertiary carbon bonded to both a methyl and an ethyl group, and the other is a primary carbon.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This protonation leads to a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted tertiary carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon atom. This reaction pathway can be considered to have SN1-like characteristics.[1][2]
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. Steric hindrance is the dominant factor, and the nucleophile will attack the less sterically hindered primary carbon atom.[1]
Comparative Summary of Ring-Opening Reactions
The following table summarizes the expected major products for the ring-opening of (R)-2-ethyl-2-methyloxirane with various nucleophiles under acidic and basic conditions.
| Reagent/Condition | Catalyst Type | Predominant Mechanism | Site of Nucleophilic Attack | Expected Major Product |
| H₃O⁺ / H₂O | Acid | SN1-like | More substituted (tertiary) carbon | (S)-2-Methylbutane-1,2-diol |
| HBr | Acid | SN1-like | More substituted (tertiary) carbon | (S)-2-Bromo-2-methylbutan-1-ol |
| NaOH / H₂O | Base | SN2 | Less substituted (primary) carbon | (R)-2-Methylbutane-1,2-diol |
| NaOMe / MeOH | Base | SN2 | Less substituted (primary) carbon | (R)-1-Methoxy-2-methylbutan-2-ol |
| NaCN / H₂O | Base | SN2 | Less substituted (primary) carbon | (S)-3-Hydroxy-3-methylpentanenitrile |
| NaSH / H₂O | Base | SN2 | Less substituted (primary) carbon | (R)-1-Mercapto-2-methylbutan-2-ol |
| 1. MeMgBr 2. H₂O | Grignard (Basic) | SN2 | Less substituted (primary) carbon | (R)-3-Methylpentan-3-ol |
Reaction Mechanisms
The following diagrams illustrate the signaling pathways for the acid- and base-catalyzed ring-opening of this compound.
Experimental Protocols
Detailed experimental protocols for the ring-opening of epoxides are well-established in the chemical literature. Below is a generalized procedure for conducting these reactions.
General Procedure for Acid-Catalyzed Ring-Opening (e.g., Hydrolysis):
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., water, THF/water mixture).
-
Acidification: Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
General Procedure for Base-Catalyzed Ring-Opening (e.g., with Sodium Methoxide):
-
Reagent Preparation: Prepare a solution of the nucleophile (e.g., sodium methoxide (B1231860) in methanol).
-
Reaction Setup: Add this compound to the nucleophile solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using TLC or GC.
-
Workup: Upon completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, filter, and remove the solvent in vacuo. Purify the final product as needed.
Conclusion
References
Spectroscopic Guide to Confirming the Purity of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the analysis of 2-ethyl-2-methyloxirane purity. Detailed experimental protocols, data interpretation, and a comparison with potential impurities are presented to assist researchers in ensuring the quality of this critical reagent in drug development and organic synthesis.
Introduction
This compound is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, affect product yield, and compromise the biological activity and safety of the final compound. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous confirmation of its purity.
The primary synthetic route to this compound involves the epoxidation of 2-methyl-1-butene. This process, while generally efficient, can lead to the formation of several byproducts. The most common impurities arise from the ring-opening of the epoxide ring, a reaction that can be catalyzed by acidic or nucleophilic species present in the reaction mixture.
Potential Impurities:
-
2-Methyl-1-butene: Unreacted starting material.
-
Ring-opened products: Such as 2-methyl-1,2-butanediol (B1227803) (from reaction with water) or 2-methoxy-2-methyl-1-butanol (from reaction with a methanol (B129727) solvent). The formation of these diols or ether-alcohols is a significant concern as they can interfere with subsequent reactions.
-
Solvent Residues: Depending on the reaction and purification conditions, residual solvents may be present.
This guide will provide the spectroscopic fingerprints of pure this compound and compare them with those of its potential impurities, enabling confident purity assessment.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound to determine its purity.
The Elusive Polymer: A Comparative Guide to Poly(2-ethyl-2-methyloxirane) Remains Unwritten Due to Lack of Scientific Data
Despite a thorough investigation of scientific literature and chemical databases, a comprehensive comparison guide on the properties of polymers derived from 2-ethyl-2-methyloxirane cannot be compiled at this time. The synthesis and characterization of the homopolymer of this compound are not reported in the currently available scientific literature, precluding any data-driven comparison with alternative polymers.
Researchers, scientists, and drug development professionals interested in novel polymers are constantly seeking materials with unique properties. While substituted oxiranes are a well-known class of monomers for the synthesis of polyethers, it appears that this compound has not been extensively explored as a monomer for homopolymerization.
Initial investigations often conflate this compound with the structurally different and well-researched monomer, 2-ethyl-2-oxazoline. The latter undergoes cationic ring-opening polymerization (CROP) to produce poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with significant interest in the biomedical field due to its biocompatibility and "stealth" properties that help it evade the immune system. PEtOx is often considered an alternative to poly(ethylene glycol) (PEG) in drug delivery and tissue engineering applications.
While information on the chemical compound this compound is available, detailing its physical properties as a monomer, data regarding its polymerization behavior, the properties of the resulting polymer (poly(this compound)), and any potential applications are absent from the scientific record. Some databases mention block copolymers involving related monomers like 2-ethyloxirane (1,2-butylene oxide) and 2-methyloxirane (propylene oxide), indicating that substituted oxiranes are indeed used in polymer synthesis. However, this does not provide the necessary data for a comparative analysis of the homopolymer .
Without experimental data on the synthesis, molecular weight, thermal properties, solubility, biocompatibility, and other relevant characteristics of poly(this compound), a meaningful comparison with other polymers is impossible. Furthermore, the absence of this foundational information means there are no established experimental protocols for its synthesis or characterization to be detailed.
Therefore, the creation of a comparison guide that meets the core requirements of data presentation, experimental protocols, and visualizations is not feasible. The scientific community has yet to publish research on the polymerization of this compound and the properties of its corresponding polymer. This represents a potential area for future research and discovery in the field of polymer chemistry and material science. Researchers looking for novel polyethers may find the exploration of this currently uncharacterized polymer a worthwhile endeavor.
A Comparative Guide to the Synthesis of 2-Ethyl-2-methyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic routes to 2-ethyl-2-methyloxirane, a valuable epoxide intermediate in organic synthesis. The routes discussed are the epoxidation of 2-methyl-1-butene (B49056), the halohydrin formation followed by cyclization, and a newer approach utilizing the Corey-Chaykovsky reaction. This document aims to provide an objective comparison of their performance based on available experimental data and detailed methodologies to assist researchers in selecting the most suitable route for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the three synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Epoxidation of 2-Methyl-1-butene | Halohydrin Formation & Cyclization | Corey-Chaykovsky Reaction |
| Starting Materials | 2-Methyl-1-butene, m-CPBA | 2-Methyl-1-butene, NBS, H₂O, NaOH | Butanone, Trimethylsulfoxonium (B8643921) iodide, NaH |
| Key Reagents | meta-Chloroperoxybenzoic acid | N-Bromosuccinimide, Sodium hydroxide (B78521) | Sodium hydride, Trimethylsulfoxonium iodide |
| Solvent | Dichloromethane (DCM) | Dimethyl sulfoxide (B87167) (DMSO)/H₂O | Tetrahydrofuran (B95107) (THF)/DMSO |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 2 - 4 hours (two steps) | 1 - 3 hours |
| Typical Yield | ~75%[1] | Estimated 70-80% | Up to 90% |
| Purification Method | Column Chromatography | Extraction and Distillation | Extraction and Column Chromatography |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Epoxidation of 2-Methyl-1-butene with meta-Chloroperoxybenzoic acid (m-CPBA)
This method represents a classic approach to epoxidation, utilizing a commercially available and relatively stable peroxy acid.
Materials:
-
2-Methyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Halohydrin Formation from 2-Methyl-1-butene and Subsequent Cyclization
This two-step route first involves the formation of a bromohydrin, which is then cyclized to the epoxide under basic conditions.
Materials:
-
2-Methyl-1-butene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
Step A: Bromohydrin Formation
-
In a flask, dissolve N-bromosuccinimide (1.1 eq) in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C.
-
Slowly add 2-methyl-1-butene (1.0 eq) to the solution while stirring vigorously.
-
Continue stirring at 0 °C for 1-2 hours. The reaction mixture will turn from colorless to a pale yellow.
Step B: Epoxide Formation
-
To the reaction mixture from Step A, add a 2 M aqueous solution of sodium hydroxide (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Corey-Chaykovsky Reaction of Butanone
This newer route offers a high-yield synthesis of the epoxide from a readily available ketone.
Materials:
-
Butanone (2-butanone)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Add trimethylsulfoxonium iodide (1.1 eq) in one portion.
-
Slowly add anhydrous DMSO to the suspension at room temperature and stir for 30-45 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of butanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of each synthetic route.
Caption: Epoxidation of 2-Methyl-1-butene.
Caption: Halohydrin Formation and Cyclization.
Caption: Corey-Chaykovsky Reaction.
References
Comparative Analysis of Cross-Reactivity Potential of 2-Ethyl-2-methyloxirane and Structurally Related Oxiranes
A detailed guide for researchers, scientists, and drug development professionals on the skin sensitization potential of small oxirane compounds, highlighting the absence of data for 2-ethyl-2-methyloxirane and comparing available data for structurally similar molecules.
Introduction to Hapten-Mediated Skin Sensitization and Cross-Reactivity
Skin sensitization, leading to allergic contact dermatitis, is a T-cell mediated immune response initiated by the binding of small, reactive chemicals, known as haptens, to skin proteins.[1] Oxiranes, containing a strained three-membered epoxide ring, are electrophilic in nature and can act as haptens by covalently binding to nucleophilic amino acid residues in skin proteins. This haptenation process is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization.
Cross-reactivity occurs when an immune response is elicited by a substance that is structurally similar to the initial sensitizing agent. For researchers and drug development professionals, understanding the potential for cross-reactivity among structurally related compounds is crucial for safety assessment and the development of safer alternatives. This guide provides a comparative overview of the available skin sensitization data for a series of simple alkyl and aryl-substituted oxiranes to infer the potential cross-reactivity risks. Notably, a comprehensive search of publicly available databases and literature yielded no specific skin sensitization data for This compound . The following sections summarize the available data for its structural analogs.
Comparative Sensitization Data of Structurally Related Oxiranes
The assessment of skin sensitization potential has evolved from traditional animal-based methods to a combination of in chemico, in vitro, and in silico approaches that align with the key events of the AOP. The following tables present a summary of the available data for selected oxiranes from key assays. The absence of data for many of these simple oxiranes in the newer in vitro and in chemico assays is a significant data gap.
Table 1: Summary of In Vivo Skin Sensitization Data for Selected Oxiranes
| Compound | CAS Number | Molecular Formula | Structure | Assay | Result | Reference |
| This compound | 30095-63-7 | C₅H₁₀O | - | No data available | - | |
| Methyloxirane (Propylene oxide) | 75-56-9 | C₃H₆O | Human Patch Test | Considered a skin sensitizer (B1316253) in humans. | [2] | |
| Ethyloxirane (1,2-Epoxybutane) | 106-88-7 | C₄H₈O | Guinea Pig Maximisation Test | Not sensitizing. | [3] | |
| Glycidol | 556-52-5 | C₃H₆O₂ | Local Lymph Node Assay (LLNA) | Negative. | [4] | |
| Phenyl glycidyl (B131873) ether | 122-60-1 | C₉H₁₀O₂ | Human Patch Test | Recognized as a contact allergen. | [5] | |
| Styrene oxide | 96-09-3 | C₈H₈O | - | Evidence of skin sensitization in humans. | [6] |
Table 2: Summary of In Chemico and In Vitro Skin Sensitization Data for Selected Oxiranes
| Compound | DPRA (Peptide Depletion %) | KeratinoSens™ (EC1.5 µM) | h-CLAT (EC150/EC200 µM) |
| This compound | No data available | No data available | No data available |
| Methyloxirane (Propylene oxide) | No data available | No data available | No data available |
| Ethyloxirane (1,2-Epoxybutane) | No data available | No data available | No data available |
| Glycidol | No data available | No data available | No data available |
| Phenyl glycidyl ether | No data available | No data available | No data available |
| Styrene oxide | No data available | No data available | No data available |
EC1.5: Effective concentration for 1.5-fold induction of luciferase activity. EC150/EC200: Effective concentration for 150% or 200% induction of CD86/CD54 expression.
Experimental Protocols
The following are summaries of the methodologies for the key assays used in skin sensitization testing, based on OECD guidelines.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008), mimicking the covalent binding to skin proteins.[7]
-
Preparation: A model heptapeptide (B1575542) containing either a central cysteine or lysine is dissolved in a suitable buffer. The test chemical is dissolved in an appropriate solvent.
-
Incubation: The test chemical and the peptide solution are incubated together for a defined period under controlled temperature and pH.
-
Analysis: The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.
-
Data Interpretation: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the substance is categorized into one of four reactivity classes (no/minimal, low, moderate, high) to predict its sensitization potential.
KeratinoSens™ Assay - OECD TG 442D
This in vitro assay measures the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway in human keratinocytes, a key event in skin sensitization.[8]
-
Cell Culture: An immortalized human keratinocyte cell line (HaCaT) stably transfected with a luciferase reporter gene under the control of the ARE is cultured.
-
Exposure: The cells are exposed to a range of concentrations of the test chemical for a specified duration.
-
Luminescence Measurement: The induction of the luciferase gene is quantified by measuring the light output after adding a suitable substrate.
-
Cell Viability: A parallel cytotoxicity assay is performed to ensure that the observed luciferase induction is not due to cellular toxicity.
-
Data Interpretation: A substance is considered a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (typically 1.5-fold induction) at concentrations that are not cytotoxic. The EC1.5 value is determined.
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro method that assesses the activation of dendritic cells, a crucial step in the induction of an immune response, by measuring the expression of specific cell surface markers.[9]
-
Cell Culture: The human monocytic leukemia cell line THP-1 is used as a model for dendritic cells.
-
Exposure: The THP-1 cells are exposed to various concentrations of the test chemical for 24 hours.
-
Staining and Flow Cytometry: The cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54. The expression levels of these markers are then quantified using flow cytometry.
-
Cytotoxicity Assessment: Cell viability is determined to ensure that the upregulation of surface markers occurs at non-cytotoxic concentrations.
-
Data Interpretation: A test substance is classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold (e.g., a relative fluorescence intensity of ≥150% for CD86 or ≥200% for CD54) in at least two of three independent experiments.
Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.[10]
-
Animal Treatment: A minimum of three concentrations of the test substance, along with a negative and a positive control, are applied to the dorsal surface of the ears of CBA/J mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled thymidine (B127349) analog (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU. After a set time, the draining auricular lymph nodes are excised.
-
Sample Processing and Analysis: The incorporation of the label into the DNA of the proliferating lymphocytes is measured. For the radioactive method, this is done by scintillation counting.
-
Data Interpretation: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is determined to assess the sensitizing potency.
Visualizing the Mechanisms and Workflows
To better understand the process of skin sensitization and the testing strategies, the following diagrams are provided.
References
- 1. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. ewg.org [ewg.org]
- 8. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-tert-Butyloxirane | C6H12O | CID 92174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Ring-Opening Reactions of 2-Ethyl-2-methyloxirane: An Analysis of Computational and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactions of 2-ethyl-2-methyloxirane, a versatile building block in organic synthesis. Due to a scarcity of specific quantitative experimental and computational data for this particular epoxide, this document leverages qualitative experimental findings for this compound and supplements them with quantitative data from closely related analogs, namely propylene (B89431) oxide and 2,2-dimethyloxirane. This approach allows for a comprehensive understanding of the expected reactivity and regioselectivity in its ring-opening reactions.
Experimental Data: Regioselectivity in Nucleophilic Attack
The ring-opening of unsymmetrical epoxides like this compound is dictated by the nature of the nucleophile and the reaction conditions (acidic or basic/neutral).
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the primary carbon (C1).
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction exhibits characteristics of both SN1 and SN2 mechanisms. The nucleophile preferentially attacks the more substituted carbon atom (the tertiary carbon, C2, in this case), which can better stabilize the partial positive charge that develops in the transition state.
The expected major products from the reaction of (R)-2-ethyl-2-methyloxirane with various reagents are summarized in the table below.
| Reagent | Conditions | Predicted Major Product |
| HBr | Acidic | (R)-3-bromo-3-methylpentan-2-ol |
| NaBr, H₂O | Neutral | (S)-2-bromo-2-methylpentan-1-ol |
| NaOH, H₂O | Basic | (R)-2-methylpentane-1,2-diol |
| H₃O⁺ | Acidic | (R)-2-methylpentane-1,2-diol |
| NaCN, H₂O | Basic | (S)-3-hydroxy-3-methylpentanenitrile |
| NaSH, H₂O | Basic | (S)-2-mercapto-2-methylpentan-1-ol |
| 1. MeMgBr 2. H₂O | Basic (Grignard) | (R)-3-methylpentan-3-ol |
Experimental Protocol: Acid-Catalyzed Hydrolysis of an Epoxide (General Procedure)
The following is a general protocol for the acid-catalyzed hydrolysis of an epoxide, which can be adapted for this compound.
Materials:
-
This compound
-
Deionized water
-
Sulfuric acid (catalytic amount)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and deionized water.
-
Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diol product.
-
Purify the product by flash column chromatography or distillation as needed.
Computational Data: Insights into Reaction Barriers
The table below presents calculated activation energies for the ring-opening of propylene oxide under different conditions. These values illustrate the influence of the catalyst on the reaction rate.
| Reaction Condition | Nucleophile | Activation Energy (kcal/mol) - C1 attack | Activation Energy (kcal/mol) - C2 attack |
| Neutral | H₂O | ~40 | ~42 |
| Acid-catalyzed | H₃O⁺ | ~18 | ~16 |
| Base-catalyzed | OH⁻ | ~22 | ~25 |
Note: These are approximate values from DFT calculations on propylene oxide and are intended to show general trends.
The computational data supports the experimental observations:
-
Neutral hydrolysis has a very high activation barrier, making the uncatalyzed reaction slow.
-
Acid catalysis significantly lowers the activation barrier, accelerating the reaction. The slightly lower barrier for attack at the more substituted carbon (C2) is consistent with the observed regioselectivity.
-
Base catalysis also lowers the activation barrier. The lower energy pathway corresponds to the attack on the less sterically hindered carbon (C1).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Base-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Safety Operating Guide
Proper Disposal of 2-Ethyl-2-methyloxirane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste is a cornerstone of laboratory safety and regulatory adherence. 2-Ethyl-2-methyloxirane, a highly flammable and irritant compound, requires careful handling to mitigate risks. This guide provides essential safety information, operational plans, and step-by-step disposal procedures to ensure the safe management of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. The inherent hazards of this compound necessitate strict adherence to safety protocols to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a flame-retardant laboratory coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use non-sparking tools and explosion-proof equipment.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Peroxide Formation Precaution: Oxiranes, like ethers, have the potential to form explosive peroxides upon prolonged exposure to air and light.[2][3] Label containers with the date received and the date opened. If the chemical is old or shows signs of crystallization or discoloration, do not handle it and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Hazard and Disposal Data Summary
The following table summarizes the key hazard classifications and relevant disposal information for this compound.
| Parameter | Value / Classification | Source |
| GHS Pictograms | Flammable, Irritant | [1] |
| GHS Signal Word | Danger | [1] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Flash Point | -12 °C | [4] |
| EPA Hazardous Waste Code | Likely D001 (Ignitable Waste) | [5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance. No experimental protocols for the chemical neutralization or destruction of this compound in a laboratory setting are readily available; therefore, disposal via a licensed hazardous waste handler is the required route.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, compatible hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for short-term storage.[7][8]
-
Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it segregated from oxidizers and corrosive materials.[6]
-
Ensure the waste container is kept tightly closed except when adding waste.[5]
2. Labeling the Hazardous Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Ignitable," "Irritant")
-
The accumulation start date.
-
3. Spill Management:
-
In the event of a small spill, extinguish all nearby ignition sources.[9]
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with a non-flammable absorbent material such as sand, cat litter, or a commercial sorbent.[10] Do not use paper towels, as they are combustible.[10]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[9][10]
-
For large spills, evacuate the area immediately and contact your institution's EHS department.[9]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
It is recommended to triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect all rinsate as hazardous waste in a separate, properly labeled container.[11]
-
After rinsing, the container may be disposed of according to institutional procedures, which may still require it to be handled as hazardous waste.
5. Arranging for Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H10O | CID 121763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. lookchem.com [lookchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cipax.com [cipax.com]
- 8. braskem.com.br [braskem.com.br]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. mcgill.ca [mcgill.ca]
Personal protective equipment for handling 2-Ethyl-2-methyloxirane
Essential Safety and Handling Guide for 2-Ethyl-2-methyloxirane
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound, tailored for research and development professionals. Adherence to these procedures is essential for ensuring laboratory safety.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
Highly Flammable Liquid and Vapor: Poses a significant fire risk.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | |
| Molecular Weight | 86.13 g/mol | |
| Boiling Point | 75.1 °C at 760 mmHg | [1] |
| Flash Point | -12 °C | [1] |
| Density | 0.858 g/cm³ | [1] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The correct selection and use of PPE are the most critical steps in preventing exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]
| Protection Type | Specification | Rationale & Best Practices |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][3] |
| Hand Protection | Nitrile rubber gloves. | Handle with gloves inspected prior to use. A minimum layer thickness of 0.4 mm and a breakthrough time of 120 minutes is a good practice for similar chemicals.[2] Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Flame-retardant lab coat or a complete chemical-resistant suit. | A complete suit protecting against chemicals should be worn, especially when handling larger quantities.[2] |
| Respiratory Protection | Use in a well-ventilated area. An air-purifying respirator is required if vapors are generated or ventilation is inadequate. | The primary control measure is to handle this chemical within a certified chemical fume hood.[4] |
Step-by-Step Handling Protocol
a. Preparation:
-
Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Work Area Setup: Always handle this chemical in a well-ventilated area, preferably inside a chemical fume hood.[4] Ensure a safety shower and eyewash station are readily accessible.
-
Eliminate Ignition Sources: This compound is highly flammable. Remove all potential ignition sources, including open flames, hot surfaces, and sparks.[4][5] Use only non-sparking tools and explosion-proof electrical equipment.[5][6]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
b. Handling:
-
Avoid Contact: Prevent direct contact with skin and eyes and avoid inhaling vapors.[4][5]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[4][5]
c. In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but shut off any ignition sources.[6]
-
Containment: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as clay, sand, or vermiculite.[2][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and clearly labeled container for disposal.[2][3]
First Aid Measures
Immediate action is crucial in case of exposure.
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, ensuring eyelids are held open.[2] Get immediate medical attention.[2][6]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, qualified personnel should administer oxygen. Seek medical attention immediately.[2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: All waste, including unused product and contaminated absorbent materials, must be collected in suitable, closed, and clearly labeled containers.[3][7]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of the material.[3]
-
Regulatory Compliance: All disposal practices must be in strict compliance with federal, state, and local laws and regulations.[2] Do not allow the material to enter sewers or waterways.[2]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
